lipid A (E. coli)
Description
Significance of Lipopolysaccharide (LPS) in Gram-Negative Bacteria
Lipopolysaccharide (LPS) is a crucial component of the outer membrane of most Gram-negative bacteria, including Escherichia coli. wikipedia.org This complex molecule, also known as endotoxin, is integral to the bacterium's structure and function. wikipedia.orgbmglabtech.com LPS is composed of three distinct domains: the lipid A moiety, a core oligosaccharide, and an O-antigen polysaccharide chain. mdpi.comnih.govnih.gov
The primary role of LPS is to maintain the structural integrity of the bacterial outer membrane. wikipedia.orgnih.gov It forms a protective barrier, shielding the bacterium from harsh environmental conditions and preventing the entry of toxic substances like bile salts and certain antibiotics. nih.govnih.govnih.gov The unique amphipathic nature of LPS, with its hydrophobic lipid A anchor and hydrophilic polysaccharide chains, contributes to the low fluidity and stability of the outer membrane. bmglabtech.comnih.gov Divalent cations such as Mg2+ and Ca2+ further stabilize the membrane by bridging the negatively charged phosphate (B84403) groups on adjacent LPS molecules. nih.gov
LPS is also a significant factor in the interaction between bacteria and their hosts. The O-antigen portion is highly variable and serves as a major antigen, determining the serotype of the bacterium. nih.govocl-journal.org This variability can help bacteria evade the host's immune system. mdpi.com While the O-antigen is not always essential for bacterial viability, as seen in some laboratory strains of E. coli K-12, it often contributes to virulence in pathogenic strains by protecting against phagocytosis and complement-mediated killing. mdpi.com
E. coli Lipid A as the Endotoxic Principle of LPS
The lipid A component of LPS is recognized as the primary mediator of endotoxic activity. wikipedia.orgaai.org It is the most conserved part of the LPS molecule and is responsible for the potent inflammatory response triggered in mammals during a Gram-negative bacterial infection. wikipedia.orgplos.orgnih.gov When bacteria are lysed, lipid A is released into the host's bloodstream, where it can cause a range of physiological effects, from fever and inflammation to, in severe cases, septic shock. wikipedia.orgmdpi.com
In E. coli, lipid A typically consists of a disaccharide of two glucosamine (B1671600) units, which are linked at the β-1',6 position. This backbone is phosphorylated at the 1 and 4' positions and is acylated with multiple fatty acid chains. nih.gov The prototypical E. coli lipid A is hexa-acylated, meaning it has six fatty acid chains. nih.govnih.gov This specific structure, particularly the hexa-acylated, bis-phosphorylated form, is highly immunogenic and is a potent activator of the host's innate immune system through the Toll-like receptor 4 (TLR4)/MD2 complex. nih.govresearchgate.net
The endotoxic response is a critical aspect of the host's defense against infection, but an overstimulation of this response can be detrimental. jci.org The structure of lipid A can vary among different bacterial species and even within a single species under different environmental conditions, leading to variations in its endotoxic potency. mdpi.comoup.com For instance, modifications such as the removal of a phosphate group or a reduction in the number of acyl chains can significantly decrease the endotoxic activity of lipid A. mdpi.com
Essentiality of E. coli Lipid A for Bacterial Viability and Growth
For most Gram-negative bacteria, including E. coli, lipid A is essential for viability and growth. wikipedia.orgplos.org The biosynthesis of lipid A is a complex process involving a series of enzymatic steps known as the Raetz pathway. plos.orgnih.gov This pathway is highly conserved among Gram-negative bacteria. annualreviews.org
The essentiality of lipid A is linked to its fundamental role in forming the outer membrane. nih.gov Without a properly assembled outer membrane, the bacterium cannot survive. mdpi.com The minimal LPS structure required for the growth of E. coli has been identified as Kdo2-lipid A, which consists of the lipid A moiety attached to two residues of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo). mdpi.comnih.gov The enzymes involved in the early steps of the Raetz pathway are critical for bacterial survival. nih.govmdpi.com For example, LpxC, which catalyzes the first committed step in lipid A biosynthesis, is an attractive target for the development of new antibiotics. annualreviews.orgnih.gov
While lipid A is generally indispensable, there are some exceptions. For instance, in Neisseria meningitidis, it is possible to create viable mutants that lack LPS. oup.comnih.gov In E. coli, certain mutations can rescue the lethal phenotype of Kdo-deficient mutants. mdpi.com However, even in these cases, the precursor molecule lipid IVA is still required for growth. nih.gov The importance of the later acylation steps is also evident, as E. coli mutants lacking the enzymes LpxL, LpxM, and LpxP, which add the final acyl chains to form hexa-acylated lipid A, show restricted growth. mdpi.com
The tightly regulated synthesis of lipid A and its integration into the outer membrane are crucial for maintaining the bacterial cell envelope's integrity and, consequently, for the survival of the bacterium. nih.govmdpi.com
Compound Information
| Compound Name | Abbreviation |
| Lipopolysaccharide | LPS |
| 3-deoxy-D-manno-oct-2-ulosonic acid | Kdo |
| Heptose | - |
| O-antigen | - |
| UDP-3-O-(acyl)-GlcNAc | - |
| UDP-2,3-diacylglucosamine | - |
| 2,3-diacylglucosamine-1-phosphate | Lipid X |
| Phosphoethanolamine | P-EtN |
| Cardiolipin | CL |
| Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine | UDP-GlcNAc |
| L-glycero-D-manno-heptose | - |
| Phosphatidylethanolamine (B1630911) | - |
| Phosphatidylglycerol | - |
| CDP-diacylglycerol | - |
| dCDP-diacylglycerol | - |
| (R)-3-hydroxymyristoyl acyl carrier protein | - |
| Myristoyl-[acyl-carrier-protein] | - |
| Kdo2-(lauroyl)-lipid IVA | - |
| Kdo2-lipid A | - |
| Kdo2-(palmitoleoyl)-lipid IVA | - |
| (9Z)-hexadecenoyl-(Kdo)2-lipid IVA | - |
| ((9Z)-hexadecenoyl-tetradecanoyl)-(Kdo)2-lipid A | - |
| UDP-3-O-(3-hydroxymyristoyl)glucosamine | - |
| Tetraacyldisaccharide 4'-phosphate | Lipid IVA |
| Lipid A disaccharide | - |
| Palmitoleate (B1233929) | - |
| Lauroyl | - |
| Myristoyl | - |
| Palmitoyl | - |
Enzyme Information
| Enzyme Name | Gene Name | EC Number | Function in E. coli Lipid A Biosynthesis |
| Acyl-[acyl-carrier-protein]--UDP-N-acetylglucosamine O-acyltransferase | lpxA | 2.3.1.129 | Catalyzes the first step, the transfer of an acyl chain to UDP-GlcNAc. nih.govmdpi.com |
| UDP-3-O-acyl-N-acetylglucosamine deacetylase | lpxC | 3.5.1.108 | Catalyzes the deacetylation of UDP-3-O-(acyl)-GlcNAc, the first committed step. annualreviews.orgnih.gov |
| UDP-3-O-(3-hydroxymyristoyl)glucosamine N-acyltransferase | lpxD | 2.3.1.191 | Adds a second acyl chain to form UDP-2,3-diacylglucosamine. nih.gov |
| UDP-2,3-diacylglucosamine diphosphatase | lpxH | 3.6.1.54 | Cleaves the pyrophosphate bond to produce lipid X. nih.gov |
| Lipid A disaccharide synthase | lpxB | 2.4.1.182 | Condenses lipid X with UDP-2,3-diacylglucosamine to form a disaccharide. nih.gov |
| Tetraacyldisaccharide 4'-kinase | lpxK | 2.7.1.130 | Phosphorylates the 4' position of the disaccharide to form lipid IVA. plos.org |
| 3-deoxy-D-manno-octulosonate transferase | waaA (kdtA) | 2.4.99.12 | Transfers Kdo residues to lipid IVA. plos.orgmdpi.com |
| Lauroyl acyltransferase | lpxL | 2.3.1.- | Adds a lauroyl (C12) chain. nih.govmdpi.com |
| Myristoyltransferase | lpxM | 2.3.1.243 | Adds a myristoyl (C14) chain to complete the hexa-acylated lipid A. nih.govuniprot.org |
| Palmitoleoyl acyltransferase | lpxP | - | Adds a palmitoleoyl (C16:1) chain at low temperatures. mdpi.com |
Structure
2D Structure
Properties
Molecular Formula |
C94H174N2O25P2-4 |
|---|---|
Molecular Weight |
1794.3 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl] phosphate |
InChI |
InChI=1S/C94H178N2O25P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-84(103)115-78(66-60-54-48-42-35-29-23-17-11-5)72-86(105)119-92-88(96-82(101)71-77(65-59-53-47-41-34-28-22-16-10-4)114-83(102)67-61-55-49-43-36-30-24-18-12-6)93(116-79(73-97)90(92)120-122(107,108)109)113-74-80-89(106)91(118-85(104)70-76(99)64-58-52-46-40-33-27-21-15-9-3)87(94(117-80)121-123(110,111)112)95-81(100)69-75(98)63-57-51-45-39-32-26-20-14-8-2/h75-80,87-94,97-99,106H,7-74H2,1-6H3,(H,95,100)(H,96,101)(H2,107,108,109)(H2,110,111,112)/p-4/t75-,76-,77-,78-,79-,80-,87-,88-,89-,90-,91-,92-,93-,94-/m1/s1 |
InChI Key |
GZQKNULLWNGMCW-PWQABINMSA-J |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)([O-])[O-])CO)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OP(=O)([O-])[O-])NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)([O-])[O-])CO)OCC2C(C(C(C(O2)OP(=O)([O-])[O-])NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
E. Coli Lipid a Structural Architecture
Fundamental Di-glucosamine Backbone of E. coli Lipid A
The core scaffold of E. coli lipid A is a disaccharide composed of two glucosamine (B1671600) (GlcN) residues. wikipedia.orgresearchgate.net These two sugar units are joined together by a β(1→6) glycosidic linkage, forming a conserved βGlcN(1→6)GlcN backbone. frontiersin.orgbeilstein-journals.orgnih.gov This disaccharide provides the fundamental framework upon which the acyl chains and phosphate (B84403) groups are attached. researchgate.net The lipid A molecule is embedded in the outer leaflet of the bacterial outer membrane, with the di-glucosamine portion oriented toward the exterior environment. researchgate.net The hydroxyl group at the 6'-position of the distal glucosamine serves as the attachment point for the core oligosaccharide region of the full LPS molecule. researchgate.netmicrobiologyresearch.org
Acyl Chain Composition and Configuration in E. coli Lipid A
The acylation pattern of lipid A is a critical determinant of its biological activity. beilstein-journals.org In E. coli, the di-glucosamine backbone is typically decorated with six fatty acid chains, a structure referred to as hexa-acylated lipid A. wikipedia.orgresearchgate.net These acyl chains are categorized as either primary or secondary based on their point of attachment to the sugar backbone. researchgate.netnih.gov
Primary acyl chains are directly linked to the glucosamine units of the backbone. researchgate.netnih.gov In E. coli lipid A, there are four primary acyl chains, all of which are (R)-3-hydroxymyristate, a saturated fatty acid with 14 carbon atoms (C14). wikipedia.orgresearchgate.netnih.gov These chains are attached at specific positions on the two glucosamine residues:
Two (R)-3-hydroxymyristate chains are attached via amide linkages to the amino groups at the 2 and 2' positions. nih.gov
Two (R)-3-hydroxymyristate chains are attached via ester linkages to the hydroxyl groups at the 3 and 3' positions. nih.govnih.gov
This tetra-acylated intermediate, known as lipid IVA, is a key precursor in the biosynthesis of the final lipid A structure. frontiersin.org
Secondary acyl chains are esterified to the 3-hydroxyl groups of the primary acyl chains, creating an "acyloxyacyl" structure. wikipedia.orgresearchgate.net The addition of these secondary chains is a late step in the biosynthesis pathway, occurring after the attachment of two 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) sugars to the backbone. microbiologyresearch.orgnih.govasm.org In the canonical E. coli structure, there are two secondary acyl chains:
A laurate (a saturated fatty acid with 12 carbons, C12) is transferred by the enzyme LpxL to the 3-hydroxyl group of the primary (R)-3-hydroxymyristate at the 2' position of the distal glucosamine. wikipedia.orgmicrobiologyresearch.orgnih.gov
A myristate (a saturated fatty acid with 14 carbons, C14) is subsequently added by the enzyme LpxM to the 3-hydroxyl group of the primary (R)-3-hydroxymyristate at the 3' position. wikipedia.orgfrontiersin.orgmicrobiologyresearch.org
The presence and specific nature of these secondary acyl chains can be influenced by environmental conditions such as temperature. For instance, at lower growth temperatures, the enzyme LpxP can incorporate an unsaturated palmitoleate (B1233929) (C16:1) chain in place of the laurate at the 2' position. microbiologyresearch.org
| Summary of Acyl Chain Configuration in E. coli Lipid A | | :--- | :--- | | Total Acyl Chains | 6 (Hexa-acylated) | | Primary Acyl Chains | 4 x (R)-3-hydroxymyristate (C14) | | Secondary Acyl Chains | 1 x Laurate (C12), 1 x Myristate (C14) | | Attachment Positions | 2, 3, 2', 3' (Primary); 2'-(O), 3'-(O) (Secondary) |
Primary Acyl Chains in E. coli Lipid A
Phosphate Moiety Positioning in E. coli Lipid A
The hydrophilic character of the lipid A molecule is conferred by phosphate groups attached to the di-glucosamine backbone. researchgate.net In the most common form of E. coli lipid A, two phosphate groups are present. wikipedia.orgresearchgate.net These are located at the anomeric 1-position of the proximal glucosamine and the 4'-position of the distal glucosamine. nih.govnih.gov This structure is therefore designated as a 1,4'-bisphosphate. nih.gov
In addition to this primary phosphorylation pattern, a significant portion of lipid A molecules in E. coli can undergo a further modification. frontiersin.org An enzyme known as LpxT can catalyze the transfer of a second phosphate group to the 1-position, creating a lipid A 1-diphosphate species. nih.govfrontiersin.org This reaction occurs on the periplasmic side of the inner membrane and utilizes undecaprenyl pyrophosphate as the phosphate donor. nih.govfrontiersin.org It is estimated that in E. coli cells grown in nutrient-rich conditions, about one-third of the total lipid A exists in this 1-diphosphate form. nih.govfrontiersin.org
| Phosphate Group Positions in E. coli Lipid A | | :--- | :--- | :--- | | Position | Number of Phosphate Groups | Designation | | 1 and 4' | One at each position | Lipid A 1,4'-bisphosphate | | 1 and 4' | Diphosphate (B83284) at position 1, Monophosphate at 4' | Lipid A 1-diphosphate |
E. Coli Lipid a Biosynthesis: the Raetz Pathway
Overview of the Nine Enzyme-Catalyzed Steps in E. coli Lipid A Production
The synthesis of Kdo2-lipid A, the minimal lipopolysaccharide structure required for the growth of most Gram-negative bacteria, is accomplished through the sequential action of nine enzymes. nih.govpnas.org These enzymatic steps are crucial for the assembly of the lipid A molecule, which anchors the lipopolysaccharide (LPS) to the outer membrane. biomolther.orgnih.gov The enzymes involved in the E. coli Raetz pathway are LpxA, LpxC, LpxD, LpxH, LpxB, LpxK, WaaA (KdtA), LpxL, and LpxM. nih.govnih.gov The initial steps of this pathway occur in the cytoplasm, while later stages are associated with the inner membrane. nih.govannualreviews.org
The process begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc), a reaction shared with peptidoglycan synthesis. nih.gov The pathway proceeds through a series of acylation, deacetylation, and phosphorylation steps to build the characteristic hexa-acylated and bis-phosphorylated disaccharide structure of E. coli lipid A. nih.gov
Table 1: Enzymes of the Raetz Pathway in E. coli
| Enzyme | Function | Cellular Location |
|---|---|---|
| LpxA | Acyltransferase | Cytoplasm annualreviews.org |
| LpxC | Deacetylase | Cytoplasm annualreviews.org |
| LpxD | Acyltransferase | Cytoplasm uniprot.org |
| LpxH | Hydrolase | Peripheral Inner Membrane annualreviews.orguniprot.org |
| LpxB | Glycosyltransferase | Peripheral Inner Membrane annualreviews.orgacs.org |
| LpxK | Kinase | Integral Inner Membrane nih.gov |
| WaaA (KdtA) | Kdo transferase | Integral Inner Membrane nih.gov |
| LpxL | Acyltransferase | Integral Inner Membrane mdpi.com |
| LpxM | Acyltransferase | Integral Inner Membrane mdpi.com |
Initial Cytoplasmic Steps of E. coli Lipid A Biosynthesis
The biosynthesis of lipid A in E. coli commences in the cytoplasm with the first three enzymatic reactions. nih.gov These initial steps lay the foundation for the lipid A molecule by sequentially modifying a UDP-GlcNAc precursor.
The Raetz pathway is initiated by the enzyme UDP-N-acetylglucosamine acyltransferase (LpxA). pnas.org LpxA is a soluble cytoplasmic protein that catalyzes the transfer of a (R)-3-hydroxymyristoyl group from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-GlcNAc. pnas.orgresearchgate.net This reaction yields UDP-3-O-[(R)-3-hydroxymyristoyl]-GlcNAc. mdpi.com
A noteworthy characteristic of the LpxA-catalyzed reaction is its unfavorable equilibrium, with an equilibrium constant of approximately 0.01, meaning the reaction is reversible and favors the substrates. pnas.orgmdpi.com In E. coli, LpxA exhibits high selectivity for the 14-carbon (R)-3-hydroxymyristoyl-ACP, a feature attributed to the enzyme's active site acting as a "hydrocarbon ruler". mdpi.comresearchgate.net While it can utilize (R)-3-hydroxylauroyl-ACP (C12) and (R)-3-hydroxypalmitoyl-ACP (C16), the rate is significantly lower than that for the C14 substrate. pnas.org The essentiality of LpxA for the growth of E. coli underscores its importance as a potential target for novel antibacterial agents. pnas.org
Table 2: LpxA Reaction Details
| Substrates | Product | Enzyme | Key Feature |
|---|
The second step in the pathway is catalyzed by the zinc-dependent enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, known as LpxC. researchgate.netbiorxiv.org This enzyme removes the acetyl group from the glucosamine (B1671600) moiety of UDP-3-O-[(R)-3-hydroxymyristoyl]-GlcNAc to produce UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine. biomolther.org
Unlike the preceding LpxA-catalyzed reaction, the deacetylation by LpxC is essentially irreversible. nih.gov This irreversibility makes the LpxC-catalyzed step the first committed step in the lipid A biosynthetic pathway. mdpi.comresearchgate.net Because it commits the substrate to the lipid A pathway, LpxC is a critical control point and a primary target for the development of new antibiotics against Gram-negative bacteria. mdpi.combiorxiv.org The cellular levels of LpxC are tightly regulated through proteolysis by the FtsH protease to maintain a balance between lipopolysaccharide and phospholipid biosynthesis. biorxiv.org
The third enzymatic step in the cytoplasm is catalyzed by UDP-3-O-(3-hydroxymyristoyl)glucosamine N-acyltransferase, or LpxD. uniprot.orgacs.org This enzyme facilitates the N-acylation of UDP-3-O-(hydroxytetradecanoyl)glucosamine. uniprot.org It utilizes a second molecule of (R)-3-hydroxymyristoyl-ACP as the acyl donor to create UDP-2,3-diacylglucosamine. uniprot.orgmdpi.com
Similar to LpxA, E. coli LpxD demonstrates a preference for (R)-3-hydroxytetradecanoyl-ACP (C14) over longer chain acyl-ACPs, which aligns with the final structure of E. coli lipid A containing predominantly (R)-3-hydroxymyristate at the 2 and 2' positions. uniprot.orgacs.org LpxD is a homotrimer, and its structure contains an N-terminal uridine-binding domain, a left-handed parallel β-helix, and a C-terminal α-helical domain. acs.orgnih.gov
LpxC-Mediated Deacetylation in E. coli Lipid A Pathway
Peripheral Membrane Protein-Catalyzed Steps in E. coli Lipid A Biosynthesis
Following the initial cytoplasmic reactions, the subsequent steps in lipid A biosynthesis are catalyzed by enzymes associated with the inner membrane as peripheral proteins. annualreviews.orguniprot.org These enzymes continue the assembly of the lipid A backbone.
The fourth step in the Raetz pathway is catalyzed by UDP-2,3-diacylglucosamine hydrolase, also known as LpxH. uniprot.orgpnas.org This enzyme is essential for the growth of E. coli. uniprot.org LpxH is a peripheral membrane protein that hydrolyzes the pyrophosphate bond of UDP-2,3-diacylglucosamine. uniprot.orgpnas.org This reaction yields 2,3-diacylglucosamine 1-phosphate (also known as lipid X) and uridine (B1682114) monophosphate (UMP). uniprot.orgpnas.org
LpxH specifically acts on the di-acylated UDP-glucosamine derivative and does not cleave unacylated or mono-acylated UDP-GlcNAc substrates. uniprot.org The enzyme contains a binuclear Mn2+ center that is crucial for its catalytic activity. uniprot.orgnih.gov LpxH is the target of certain antibacterial compounds, highlighting its potential as a drug target. uniprot.orgpnas.org The activity of LpxH is inhibited by the detergent Triton X-100 in vitro. uniprot.org
Table 3: LpxH Reaction Details
| Substrate | Products | Enzyme | Cofactor |
|---|---|---|---|
| UDP-2,3-diacylglucosamine | 2,3-diacylglucosamine 1-phosphate (Lipid X), UMP | LpxH (UDP-2,3-diacylglucosamine hydrolase) | Mn2+ uniprot.orgnih.gov |
LpxB-Mediated Disaccharide Formation in E. coli
The fifth step in the lipid A biosynthetic pathway is catalyzed by the lipid A disaccharide synthase, LpxB. nih.govacs.org This peripheral membrane protein is responsible for creating the disaccharide backbone of lipid A. nih.govresearchgate.net LpxB is an inverting glycosyltransferase that condenses one molecule of UDP-2,3-diacylglucosamine with one molecule of 2,3-diacylglucosamine-1-phosphate (also known as lipid X). nih.govresearchgate.netbiomolther.org This reaction forms a β-1',6-glycosidic bond, yielding the tetra-acylated disaccharide 1-phosphate (DSMP) and releasing UDP. nih.govresearchgate.net
LpxB belongs to the GT-B superfamily of glycosyltransferases. nih.gov The enzyme in E. coli exists as a highly intertwined dimer, where the C-terminal domains are swapped between the two monomers. osti.gov The enzymes LpxA, LpxC, LpxD, LpxH, and LpxB are all essential for the synthesis of the minimal lipid IV A structure. researchgate.net
Integral Membrane Enzyme-Catalyzed Steps and Final E. coli Lipid A Product Formation
The final four steps of lipid A biosynthesis in E. coli are carried out by integral membrane proteins with their active sites facing the cytoplasm. annualreviews.orgbiomolther.org These enzymes are responsible for the phosphorylation and subsequent acylation of the lipid A disaccharide, as well as the addition of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues. plos.organnualreviews.org
Table 1: Key Enzymes and their Functions in the Later Stages of E. coli Lipid A Biosynthesis
| Enzyme | Function | Product |
| LpxK | 4'-phosphorylation of disaccharide-1-phosphate | Lipid IVA |
| WaaA (KdtA) | Sequential transfer of two Kdo residues | Kdo2-lipid IVA |
| LpxL | Adds a laurate (C12:0) acyl chain | Lauroyl-Kdo2-lipid IVA |
| LpxM | Adds a myristate (C14:0) acyl chain | Kdo2-lipid A |
After the addition of Kdo residues to lipid IVA, the late acyltransferases LpxL and LpxM catalyze the final acylation steps to produce the characteristic hexa-acylated lipid A of E. coli. nih.govmicrobiologyresearch.org These enzymes are responsible for adding secondary acyl chains to the distal glucosamine unit of the lipid A backbone. microbiologyresearch.orgmdpi.com
The process is sequential. First, LpxL (also known as HtrB) transfers a laurate (C12:0) residue to the 2'-position of Kdo2-lipid IVA. microbiologyresearch.orgpnas.orgasm.org Subsequently, LpxM (also known as MsbB) adds a myristate (C14:0) chain to the 3'-position of the distal glucosamine, completing the synthesis of hexa-acylated Kdo2-lipid A. microbiologyresearch.orgpnas.org In E. coli, the activity of both LpxL and LpxM is dependent on the prior addition of the Kdo sugars to their lipid IVA substrate. microbiologyresearch.orgnih.gov While both lpxL and lpxM genes can be deleted individually, the loss of lpxL can lead to a temperature-sensitive growth phenotype. pnas.orgmdpi.com
The attachment of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) to the lipid A precursor is a critical step in the biosynthesis of lipopolysaccharide. asm.org In E. coli, this reaction is catalyzed by the bifunctional enzyme 3-deoxy-D-manno-octulosonic acid transferase, also known as WaaA or KdtA. plos.orgasm.orguniprot.org This integral membrane protein sequentially transfers two Kdo residues from the donor substrate, CMP-Kdo, to the 6'-hydroxyl group of lipid IVA. plos.orgmdpi.comasm.org The product of this reaction is Kdo2-lipid IVA. plos.orgmdpi.com The addition of these Kdo residues is a prerequisite for the subsequent late acylation steps catalyzed by LpxL and LpxM. pnas.orgmdpi.com While the E. coli WaaA is bifunctional, adding two Kdo residues, Kdo transferases from other bacteria may be monofunctional or trifunctional. asm.orgpnas.org
LpxL and LpxM-Mediated Secondary Acylation in E. coli Lipid A
Transport of Kdo2-Lipid A Across the E. coli Inner Membrane by MsbA
Once the synthesis of Kdo2-lipid A is complete on the cytoplasmic face of the inner membrane, it must be translocated to the periplasmic side for the subsequent attachment of the core oligosaccharide and O-antigen. mdpi.compnas.org This translocation, or "flipping," is mediated by the ATP-binding cassette (ABC) transporter MsbA. pnas.orgnih.govuniprot.org MsbA functions as a homodimer, with each subunit containing six transmembrane helices and a cytoplasmic nucleotide-binding domain. nih.gov It acts as a flippase, utilizing the energy from ATP hydrolysis to move the core-lipid A molecule across the inner membrane. mdpi.comuniprot.org The ATPase activity of MsbA is stimulated by hexa-acylated lipid A and Kdo2-lipid A. uniprot.org The efficiency of transport by MsbA is significantly reduced for under-acylated lipid A species, such as lipid IVA, highlighting the importance of the late acylation steps for efficient LPS biogenesis. mdpi.comnih.gov
Regulation of E. Coli Lipid a Biosynthesis
Post-transcriptional Regulation Mechanisms of E. coli Lipid A Synthesis
Post-transcriptional regulation is a critical layer of control in the lipid A biosynthetic pathway, primarily targeting the stability of key enzymes.
A primary mechanism for controlling the rate of lipid A synthesis is the regulated proteolysis of the enzyme LpxC, which catalyzes the first committed step in the pathway. researchgate.netnih.gov This degradation is carried out by the essential, membrane-bound ATP-dependent zinc metalloprotease FtsH. frontiersin.orgasm.orgbiorxiv.org The turnover of LpxC by FtsH is a crucial control point that balances the synthesis of LPS with the cell's growth requirements. frontiersin.orgmdpi.com The stability of LpxC is growth-rate dependent; it is rapidly degraded under slow-growth conditions to prevent the toxic accumulation of LPS and is more stable during rapid growth when demand for LPS is high. frontiersin.orguniprot.org This degradation requires a specific sequence at the C-terminus of LpxC. asm.org
FtsH, in conjunction with an adapter protein called LapB (also known as YciM), modulates the degradation of LpxC. researchgate.netasm.orgbiorxiv.org LapB is thought to facilitate the recognition of LpxC by FtsH. researchgate.netasm.org Another essential protein, YejM (also referred to as ClxD), has been identified as a key factor in this regulatory pathway, directly modulating the turnover of LpxC by the FtsH-LapB complex to maintain membrane homeostasis. asm.orgbiorxiv.org
Table 1: Key Proteins in the FtsH-Mediated Degradation of LpxC and WaaA
| Protein | Function | Role in Regulation |
|---|---|---|
| LpxC | Catalyzes the first committed step of lipid A biosynthesis. researchgate.netnih.gov | Its degradation by FtsH is the primary control point for LPS synthesis. frontiersin.org |
| WaaA (KdtA) | Transfers KDO residues to lipid IVA. mdpi.complos.org | Its turnover is also controlled by FtsH, likely to ensure LPS quality. uel.ac.ukpnas.org |
| FtsH | Essential, membrane-bound ATP-dependent metalloprotease. frontiersin.orgasm.orgbiorxiv.org | Degrades LpxC and WaaA to regulate their cellular levels. frontiersin.orgmdpi.com |
| LapB (YciM) | Adapter protein. researchgate.netasm.orgbiorxiv.org | Presumed to mediate the interaction between FtsH and LpxC. researchgate.netasm.org |
| YejM (ClxD) | Essential inner membrane protein. asm.orgbiorxiv.org | Modulates the FtsH-LapB mediated degradation of LpxC. asm.orgbiorxiv.org |
A key regulatory signal appears to be the concentration of a downstream product of the pathway. plos.orgnih.gov Modeling and experimental evidence suggest that the degradation signal for FtsH-mediated proteolysis of LpxC originates from the level of the lipid A disaccharide, which is the substrate for the enzyme LpxK. plos.orguel.ac.uknih.gov When lipid A precursors accumulate, it signals for the increased degradation of LpxC, thus creating a negative feedback loop. nih.govplos.org Conversely, inhibition of LpxC leads to a decrease in lipid A precursors, which stabilizes the interaction between YejM and LapB, thereby reducing LpxC turnover by FtsH. nih.gov
The stability of LpxC is also influenced by the cell's growth rate. frontiersin.org During slow growth, LpxC is rapidly degraded, a process that involves the alarmone ppGpp, to prevent an overproduction of LPS. mdpi.commdpi.com In contrast, under conditions of rapid growth, LpxC is more stable. frontiersin.orguniprot.org Furthermore, alterations in the balance between saturated and unsaturated fatty acids can affect LpxC stability. mdpi.comresearchgate.net For example, an accumulation of palmitic acid, a saturated fatty acid, has been shown to induce LpxC degradation in vitro, suggesting a link between fatty acid metabolism and LPS biosynthesis regulation. pnas.org
FtsH-Mediated Degradation of LpxC and WaaA in E. coli
Metabolic Flux Control and Rate-Limiting Enzymes in E. coli Lipid A Pathway
The enzyme LpxC is widely considered to be the rate-limiting enzyme in the lipid A biosynthetic pathway. plos.orgnih.gov It catalyzes the second reaction in the pathway, which is the first irreversible and committed step. mdpi.com The preceding reaction, catalyzed by LpxA, has an unfavorable equilibrium constant, making the LpxC-catalyzed deacetylation the critical point of regulation. mdpi.com Because of its pivotal role in controlling the metabolic flux into the pathway, LpxC is a primary target for both natural regulation and the development of antibacterial agents. nih.govuniprot.org The cellular concentration of LpxC is tightly controlled by FtsH-mediated proteolysis to match the rate of LPS synthesis with the cellular demand. frontiersin.org
While LpxC is the primary rate-limiting enzyme, computational modeling of the lipid A pathway has revealed that under conditions where pathway regulation is active, the enzyme LpxK can become rate-limiting. plos.orgnih.govresearchgate.net LpxK is a kinase that phosphorylates the lipid A disaccharide precursor, lipid IVA. mdpi.comasm.org This prediction is significant because it suggests that the control of the pathway's flux can shift depending on the cellular context. plos.orgnih.gov The activity of LpxK may also be dependent on the concentration of unsaturated fatty acids, providing another link between LPS and phospholipid biosynthesis. uel.ac.ukpnas.org These findings suggest that LpxK, in addition to LpxC, could be a crucial control point and a potential target for antimicrobial drugs. plos.orgnih.govasm.org
Table 2: Rate-Limiting Enzymes in E. coli Lipid A Biosynthesis
| Enzyme | Catalytic Function | Regulatory Significance |
|---|---|---|
| LpxC | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase. uniprot.org | Catalyzes the first committed, irreversible step; primary rate-limiting enzyme. mdpi.com |
| LpxK | Kinase that phosphorylates lipid IVA. mdpi.comasm.org | Becomes rate-limiting when feedback regulation of the pathway is active. plos.orgnih.gov |
LpxC as a Rate-Limiting Enzyme in E. coli Lipid A Biosynthesis
Balancing LPS and Phospholipid Biosynthesis Flux in E. coli
The biosynthesis of LPS and phospholipids (B1166683) is intricately linked as they share a common precursor, (R)-3-hydroxymyristoyl-ACP. mdpi.commdpi.com Therefore, E. coli must carefully balance the metabolic flux into these two essential pathways to maintain the integrity and function of its cell envelope. asm.orgbiorxiv.org An imbalance, such as an overproduction of LPS, can be toxic to the cell. frontiersin.org
The primary mechanism for maintaining this balance is the regulated degradation of LpxC by the FtsH protease. frontiersin.orgmdpi.com By controlling the level of LpxC, the cell controls the amount of (R)-3-hydroxymyristoyl-ACP that is channeled into the LPS pathway. mdpi.com The enzyme FabZ, which catalyzes the first committed step in phospholipid biosynthesis, competes with LpxA for this same precursor. frontiersin.org The interplay between the regulation of LpxC and the activity of enzymes in the fatty acid synthesis pathway, such as FabZ and FabI, highlights the crosstalk between these two major lipid biosynthetic routes. frontiersin.orgplos.org This intricate coordination ensures that the ratio of phospholipids to LPS in the outer membrane is maintained, which is crucial for bacterial viability. mdpi.commdpi.com
E. Coli Lipid a Structural Modifications and Their Enzymology
Acyl Chain Variations and Their Modifying Enzymes in E. coli Lipid A
The canonical structure of E. coli lipid A is hexa-acylated, meaning it contains six fatty acid chains. researchgate.netmdpi.com This form is synthesized by a conserved nine-step enzymatic process known as the Raetz pathway. nih.govannualreviews.org However, several enzymes can add, remove, or change these acyl chains, leading to significant structural heterogeneity. mdpi.com These modifications often occur after the Kdo2-lipid A molecule is transported to the periplasmic face of the inner membrane. microbiologyresearch.org
While hexa-acylated lipid A is typical, variants with fewer acyl chains, specifically penta-acylated and tetra-acylated forms, can be produced, primarily due to mutations. frontiersin.org The absence of the late acyltransferases LpxL or LpxM, which are responsible for adding the final two acyl chains, results in these underacylated forms.
Specifically, mutants in the lpxM gene produce a lipid A that is predominantly penta-acylated. frontiersin.org Mutants lacking a functional lpxL gene generate mainly tetra-acylated and some penta-acylated lipid A species. asm.org The tetra-acylated precursor, known as lipid IVA, is a key intermediate in the biosynthetic pathway before the addition of the two Kdo sugars and the subsequent secondary acyl chains. nih.govbeilstein-journals.org These underacylated variants are significant because they are recognized differently by the host's innate immune system; for instance, tetra-acylated lipid A is a weak agonist for mouse Toll-like receptor 4 (TLR4) but an antagonist for human TLR4. nih.govbiorxiv.org
The final steps in the biosynthesis of the canonical hexa-acylated lipid A in E. coli involve the sequential addition of two secondary acyl chains. This process is catalyzed by two "late acyltransferases," LpxL (also known as HtrB) and LpxM (also known as MsbB). microbiologyresearch.orgmdpi.com These enzymes function after two 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues have been added to the lipid IVA precursor. nih.govnih.gov
The order of their action is strictly defined. nih.gov
LpxL acts first, transferring a lauroyl (C12:0) chain to the 3-hydroxymyristate at the 2'-position of the glucosamine (B1671600) disaccharide. plos.orgresearchgate.netresearchgate.net
LpxM then acts on the resulting penta-acylated intermediate, adding a myristoyl (C14:0) chain to the 3-hydroxymyristate at the 3'-position to complete the hexa-acylated structure. frontiersin.orgplos.orgresearchgate.net
Both LpxL and LpxM are integral inner membrane proteins whose active sites face the cytoplasm. annualreviews.org Their requirement for a Kdo-containing substrate ensures that acylation is coordinated with the assembly of the core oligosaccharide. nih.gov
Beyond the canonical LpxL and LpxM enzymes, E. coli and other bacteria possess alternative acyltransferases that can modify the lipid A structure.
LpxP : This enzyme is a paralog of LpxL and is expressed specifically under cold shock conditions (e.g., 12°C). nih.govplos.orgresearchgate.net Instead of a laurate, LpxP incorporates an unsaturated palmitoleate (B1233929) (C16:1) chain at the 2'-position. microbiologyresearch.orgplos.org This introduction of an unsaturated fatty acid is thought to increase the fluidity of the outer membrane, helping the bacterium adapt to low temperatures. microbiologyresearch.orgnih.gov
LpxJ : LpxJ is an acyltransferase found in various organisms, such as Helicobacter pylori, that lack an LpxM homolog. microbiologyresearch.orgnih.govresearchgate.net While not native to the E. coli Raetz pathway, LpxJ can functionally complement an E. coli lpxM mutant. nih.govresearchgate.net It catalyzes the addition of a C12:0 or C14:0 acyl chain to the 3'-position. nih.gov Interestingly, unlike LpxM, some LpxJ homologs can act on lipid A precursors before the addition of Kdo sugars and can add an acyl chain even before LpxL, demonstrating a more relaxed substrate specificity. microbiologyresearch.orgnih.gov
In addition to enzymes that add acyl chains, E. coli can express deacylases that remove them. These enzymes are typically embedded in the outer membrane. pnas.org
PagL : This enzyme is an outer membrane deacylase that removes the primary 3-O-linked acyl chain (R-3-hydroxymyristate) from the lipid A molecule. microbiologyresearch.orgresearchgate.netfrontiersin.org The gene for PagL was first identified in Salmonella enterica but can function in E. coli. mdpi.combiomolther.org Its activity results in a deacylated lipid A that is less capable of inducing a pro-inflammatory response. mdpi.com
LpxR : This outer membrane enzyme is a 3'-O-deacylase that removes the entire 3'-acyloxyacyl moiety (the primary R-3-hydroxymyristate along with its secondary acyl chain). researchgate.netpnas.orgmdpi.com LpxR orthologs are found in several pathogenic bacteria, including E. coli O157:H7. pnas.org Like PagL, the action of LpxR can attenuate the endotoxic properties of LPS. nih.govmdpi.com
E. coli possesses another outer membrane enzyme, PagP, which adds a seventh acyl chain to lipid A.
PagP : This enzyme is a palmitoyltransferase that catalyzes the addition of a palmitate (C16:0) chain to the lipid A. researchgate.netresearchgate.net PagP transfers the palmitate from a phospholipid molecule to the hydroxyl group of the R-3-hydroxymyristate at the 2-position of the lipid A, creating a hepta-acylated molecule. mdpi.comvirginia.edu The expression of pagP is often activated by the PhoP/PhoQ two-component system in response to environmental stress, such as low magnesium or the presence of antimicrobial peptides. annualreviews.orgnih.gov Increased palmitoylation of lipid A has been linked to increased resistance to certain cationic antimicrobial peptides and can modulate the host immune response. virginia.edunih.gov This modification is also observed to increase in biofilm environments. asm.org
Interactive Table: Acyl Chain Modifying Enzymes of E. coli Lipid A
| Enzyme | Location | Function | Substrate | Modification | Resulting Lipid A |
| LpxL (HtrB) | Inner Membrane | Secondary Acylation | Lauroyl-ACP + Kdo₂-Lipid IVA | Adds C12:0 at 2'-position | Penta-acylated |
| LpxM (MsbB) | Inner Membrane | Secondary Acylation | Myristoyl-ACP + Penta-acyl Lipid A | Adds C14:0 at 3'-position | Hexa-acylated |
| LpxP | Inner Membrane | Secondary Acylation (Cold Shock) | Palmitoleoyl-ACP + Kdo₂-Lipid IVA | Adds C16:1 at 2'-position | Unsaturated Hexa-acylated |
| LpxJ | Inner Membrane | Secondary Acylation (Homolog) | C12:0/C14:0-ACP + Tetra/Penta-acyl Lipid A | Adds C12:0 or C14:0 at 3'-position | Hexa-acylated |
| PagL | Outer Membrane | Deacylation | Lipid A / LPS | Removes 3-O-linked acyl chain | Deacylated (e.g., Penta-acylated) |
| LpxR | Outer Membrane | Deacylation | Lipid A / LPS | Removes 3'-acyloxyacyl moiety | Deacylated (e.g., Tetra-acylated) |
| PagP | Outer Membrane | Palmitoylation (Stress Response) | Phospholipid + Lipid A / LPS | Adds C16:0 at 2-position | Hepta-acylated |
Deacylases Modifying E. coli Lipid A (e.g., PagL, LpxR)
Phosphate (B84403) Group Modifications and Modifying Enzymes in E. coli Lipid A
LpxT (YeiU) : In E. coli, about one-third of lipid A molecules contain a diphosphate (B83284) group at the 1-position. frontiersin.orgnih.gov This modification is catalyzed by the inner membrane phosphotransferase LpxT. microbiologyresearch.orgfrontiersin.orgnih.gov LpxT transfers a phosphate group from the lipid carrier undecaprenyl pyrophosphate (Und-PP) to the 1-phosphate of lipid A. microbiologyresearch.orgnih.gov This reaction occurs on the periplasmic side of the inner membrane, after the lipid A has been flipped across by the transporter MsbA. nih.gov
ArnT and EptA (PmrC) : The phosphate groups can be further decorated with positively charged moieties. These modifications are often regulated by two-component systems like PmrA/PmrB and are crucial for resistance to cationic antimicrobial peptides like polymyxin (B74138). annualreviews.orgresearchgate.net
ArnT : This enzyme is an aminoarabinose transferase that adds a 4-amino-4-deoxy-L-arabinose (L-Ara4N) group to the phosphate groups of lipid A. researchgate.netmdpi.comresearchgate.net This addition neutralizes the negative charge of the phosphate. annualreviews.org
EptA : This enzyme is a phosphoethanolamine (pEtN) transferase that adds a phosphoethanolamine residue to the lipid A phosphate groups. researchgate.netresearchgate.netfrontiersin.org In E. coli, pEtN is a predominant modification that contributes to polymyxin resistance. researchgate.net
Interactive Table: Phosphate Group Modifying Enzymes of E. coli Lipid A
| Enzyme | Location | Function | Substrate Donor | Modification | Resulting Lipid A |
| LpxT | Inner Membrane | Phosphorylation | Undecaprenyl pyrophosphate (Und-PP) | Adds a phosphate to the 1-phosphate group | Lipid A 1-diphosphate |
| ArnT | Inner Membrane | Aminoarabinosylation | UDP-L-Ara4N (formylated) | Adds L-Ara4N to phosphate groups | L-Ara4N-modified Lipid A |
| EptA | Inner Membrane | Phosphoethanolamine Transfer | Phosphatidylethanolamine (B1630911) (PE) | Adds pEtN to phosphate groups | pEtN-modified Lipid A |
Monophosphorylation of E. coli Lipid A by LpxE
The enzyme LpxE, a lipid A 1-phosphatase, is responsible for the removal of the phosphate group at the 1-position of lipid A. pnas.orgmdpi.com This modification is significant as the 1-phosphate group is a key determinant for the recognition of lipid A by the mammalian TLR4/MD-2 innate immune receptor. nih.gov The removal of this phosphate group by LpxE can dampen the host immune response and protect the bacteria from cationic antimicrobial peptides. nih.gov
LpxE is an inner membrane phosphatase that acts on the periplasmic side of the inner membrane. pnas.orgnih.gov Its activity is dependent on the prior transport of lipid A across the inner membrane by the flippase MsbA. pnas.orgnih.gov While not typically found in E. coli, the expression of LpxE from other bacteria, such as Francisella novicida, in E. coli results in the effective dephosphorylation of over 90% of the lipid A. pnas.orgnih.gov
Interestingly, research has shown that LpxE can also dephosphorylate undecaprenyl pyrophosphate, a crucial lipid carrier involved in the synthesis of other essential cell envelope components like peptidoglycan and O-antigen. nih.govresearchgate.net This suggests that LpxE's role extends to multiple layers of bacterial envelope biogenesis. researchgate.net
Table 1: Research Findings on LpxE Activity
| Finding | Organism(s) | Implication | Reference(s) |
| Removes 1-phosphate from lipid A | Francisella novicida (expressed in E. coli) | Reduces immune recognition, increases antimicrobial peptide resistance | pnas.orgnih.gov |
| Acts on the periplasmic side of the inner membrane | E. coli | Dependent on MsbA-mediated lipid A transport | pnas.orgnih.gov |
| Dephosphorylates undecaprenyl pyrophosphate | E. coli | Connects lipid A modification with peptidoglycan and O-antigen synthesis | nih.govresearchgate.net |
1-Diphosphate Lipid A Formation by E. coli LpxT
In E. coli, a significant portion of lipid A, approximately one-third, is constitutively phosphorylated at the 1-position, resulting in a 1-diphosphate species. nih.govfrontiersin.orgpnas.org This modification is catalyzed by the inner membrane enzyme LpxT, which transfers a phosphate group from undecaprenyl pyrophosphate (C₅₅-PP) to the 1-position of lipid A. nih.govmicrobiologyresearch.orgnih.gov The active site of LpxT is located in the periplasm, meaning it acts after lipid A has been flipped across the inner membrane by MsbA. nih.govmicrobiologyresearch.orgnih.gov
The formation of 1-diphosphate lipid A is linked to the recycling of undecaprenyl phosphate (C₅₅-P), an essential carrier lipid for various cell wall polymers. nih.govmicrobiologyresearch.orguniprot.org However, some studies have indicated that pyrophosphorylated lipid A can still be produced in an lpxT deletion mutant, suggesting the presence of other enzymes in E. coli capable of this modification. researchgate.netnih.govmdpi.com Overexpression of lpxT has been shown to inhibit cell division and cause cell envelope defects. researchgate.netnih.govmdpi.com
Table 2: Research Findings on LpxT Activity
| Finding | Organism | Implication | Reference(s) |
| Catalyzes the formation of 1-diphosphate lipid A | E. coli | Increases the negative charge of the outer membrane | nih.govfrontiersin.org |
| Uses undecaprenyl pyrophosphate as the phosphate donor | E. coli | Links lipid A modification to the synthesis of other cell wall components | nih.govmicrobiologyresearch.orgnih.gov |
| Active site is in the periplasm | E. coli | Acts on lipid A after it is transported across the inner membrane | nih.govmicrobiologyresearch.orgnih.gov |
| Overexpression inhibits cell division | E. coli | Suggests a role in coordinating cell envelope synthesis and cell division | researchgate.netnih.govmdpi.com |
Addition of Phosphoethanolamine (pEtN) to E. coli Lipid A by EptA and MCR-1
The addition of a positively charged phosphoethanolamine (pEtN) group to the phosphate groups of lipid A is a key modification that confers resistance to cationic antimicrobial peptides, including the last-resort antibiotic colistin (B93849). asm.orgplos.org This modification is primarily carried out by the enzyme EptA, a pEtN transferase. asm.orgasm.org In E. coli, pEtN addition is the predominant modification for polymyxin resistance. asm.org
EptA transfers a pEtN residue from the phospholipid phosphatidylethanolamine (PE) to the 1- and/or 4'-phosphate groups of lipid A. asm.org This reaction occurs in the periplasm. asm.org The activity of EptA is often regulated by two-component systems that sense environmental cues. asm.orgasm.org
In addition to the chromosomally encoded EptA, a mobile colistin resistance gene, mcr-1, has emerged as a significant threat. MCR-1 is also a pEtN transferase that modifies lipid A in the same manner as EptA, leading to colistin resistance. plos.org
Table 3: Research Findings on EptA and MCR-1 Activity
| Enzyme | Function | Donor Molecule | Implication | Reference(s) |
| EptA | Adds pEtN to lipid A phosphates | Phosphatidylethanolamine (PE) | Chromosomally-mediated resistance to cationic antimicrobial peptides | asm.orgasm.org |
| MCR-1 | Adds pEtN to lipid A phosphates | Phosphatidylethanolamine (PE) | Plasmid-mediated colistin resistance | plos.org |
Addition of 4-Amino-4-deoxy-L-arabinose (L-Ara4N) to E. coli Lipid A
Another critical modification for resistance to cationic antimicrobial peptides is the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the phosphate groups of lipid A. nih.govmorf-db.orgresearchgate.net This modification neutralizes the negative charge of the phosphate groups, thereby reducing the binding of positively charged antibiotics like polymyxin. nih.govmdpi.com
The biosynthesis and transfer of L-Ara4N is a multi-step process involving enzymes encoded by the arn (also known as pmr) operon. nih.gov The final step, the transfer of L-Ara4N from its lipid carrier, undecaprenyl phosphate-L-Ara4N, to lipid A, is catalyzed by the inner membrane glycosyltransferase ArnT. researchgate.netuniprot.orgnih.gov This transfer occurs on the periplasmic face of the inner membrane. researchgate.net The expression of the arn operon is tightly regulated by environmental signals. nih.gov
Table 4: Key Enzymes in L-Ara4N Addition to Lipid A
| Enzyme | Gene | Function in L-Ara4N Pathway | Reference(s) |
| ArnB | arnB | Aminotransferase that generates UDP-L-Ara4N | nih.govuniprot.org |
| ArnT | arnT | Transfers L-Ara4N to lipid A | researchgate.netuniprot.orgnih.gov |
| ArnD | arnD | Deformylase required for the synthesis of the L-Ara4N donor | nih.gov |
Genetic Regulation of E. coli Lipid A Modification Enzymes
The expression of the enzymes responsible for modifying lipid A is tightly controlled by complex regulatory networks that allow E. coli to adapt its outer membrane in response to environmental stresses.
Two-Component Systems (PhoPQ, PmrAB/BasRS) Controlling E. coli Lipid A Modification
Two major two-component systems (TCS), PhoPQ and PmrAB (also known as BasRS), are central to the regulation of lipid A modifications in E. coli. frontiersin.orgnih.govresearchgate.net These systems consist of a sensor histidine kinase (PhoQ and PmrB) that detects specific environmental signals and a cognate response regulator (PhoP and PmrA) that, upon phosphorylation, modulates the transcription of target genes. nih.gov
The PhoPQ system is typically activated by low magnesium concentrations, while the PmrAB system responds to signals such as high iron concentrations and mildly acidic pH. frontiersin.orgasm.orgnih.gov In E. coli, there is a regulatory link between these two systems. Activation of PhoPQ can lead to the subsequent activation of PmrAB through the connector protein PmrD. frontiersin.orgasm.org
Activation of these TCSs leads to the upregulation of genes encoding lipid A modification enzymes, including eptA (for pEtN addition) and the arn operon (for L-Ara4N addition). asm.orgasm.orgresearchgate.net This coordinated response allows the bacterium to remodel its outer membrane and increase its resistance to antimicrobial peptides. asm.orgmdpi.com For instance, under PmrAB-inducing conditions, the peptide PmrR inhibits the activity of LpxT, which favors the modification of lipid A with pEtN and L-Ara4N. frontiersin.org
Table 5: Regulation of Lipid A Modification by Two-Component Systems
| System | Sensor Kinase | Response Regulator | Activating Signals | Regulated Genes/Enzymes | Reference(s) |
| PhoPQ | PhoQ | PhoP | Low Mg²⁺ | pmrD, pagP | frontiersin.orgasm.org |
| PmrAB/BasRS | PmrB/BasS | PmrA/BasR | High Fe³⁺, acidic pH | eptA, arn operon, pmrR | frontiersin.orgasm.orgnih.gov |
RpoE Regulon Influence on E. coli Lipid A
The RpoE (σE) regulon is a major cell envelope stress response system in E. coli. mdpi.comnih.gov It is activated by perturbations in the outer membrane, such as defects in LPS synthesis or assembly. mdpi.com While the RpoE regulon is crucial for maintaining the integrity of the cell envelope, its direct impact on the enzymatic modification of lipid A appears to be limited. oup.comresearchgate.net
PmrR-Mediated Negative Regulation of E. coli LpxT Activity
In Escherichia coli, the phosphorylation of lipid A is a tightly controlled process, subject to complex regulatory networks that allow the bacterium to adapt to changing environmental conditions. A key aspect of this regulation is the negative control of the lipid A kinase LpxT by the small regulatory peptide, PmrR. nih.govmdpi.comresearchgate.net This post-translational regulatory mechanism is crucial for modulating the charge of the outer membrane and influencing the bacterium's resistance to certain antimicrobial compounds. nih.govnih.govukolegija.lt
The expression of PmrR is under the direct control of the PmrA/PmrB two-component system. nih.govresearchgate.netresearchgate.net This system is activated by specific environmental signals, most notably high extracellular concentrations of iron (Fe³⁺) and acidic pH. mdpi.comresearchgate.net Upon sensing these stimuli, the sensor kinase PmrB phosphorylates the response regulator PmrA. nih.govfrontiersin.org Phosphorylated PmrA then acts as a transcriptional activator, inducing the expression of several genes, including pmrR. researchgate.netfrontiersin.org
PmrR is a small membrane peptide that directly interacts with and inhibits the phosphotransferase activity of LpxT. nih.govresearchgate.netresearchgate.net LpxT is responsible for transferring a phosphate group from undecaprenyl pyrophosphate (C55-PP) to the 1-phosphate group of lipid A, forming a 1-pyrophosphate derivative. mdpi.comnih.gov By inhibiting LpxT, PmrR effectively prevents this additional phosphorylation of lipid A. nih.govfrontiersin.org
This inhibition of LpxT by PmrR is part of a broader adaptive response. Under PmrA-activating conditions, the cell also upregulates the expression of enzymes that modify lipid A with positively charged moieties, such as phosphoethanolamine (pEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N), catalyzed by EptA and ArnT, respectively. nih.govresearchgate.netresearchgate.net The enzyme EptA and LpxT compete for the same modification site on lipid A, the 1-phosphate group. researchgate.net Therefore, the PmrR-mediated inhibition of LpxT facilitates the modification of lipid A by EptA, leading to a decrease in the net negative charge of the outer membrane. mdpi.com This altered surface charge is associated with increased resistance to cationic antimicrobial peptides like polymyxin B, but can concurrently lead to increased susceptibility to anionic compounds such as the bile salt deoxycholate. nih.govnih.govukolegija.lt
The interplay between LpxT and PmrR highlights a sophisticated regulatory mechanism that allows E. coli to fine-tune the structure of its lipid A in response to environmental challenges, thereby modulating the properties of its outer membrane and its interactions with the surrounding environment. nih.govmdpi.com
Key Proteins in the PmrR-Mediated Regulation of LpxT
| Protein | Function | Regulatory Effect |
| LpxT | Kinase that phosphorylates the 1-position of lipid A. mdpi.comnih.gov | Activity is negatively regulated by PmrR. nih.govmdpi.com |
| PmrR | Small regulatory membrane peptide. nih.govresearchgate.net | Inhibits the enzymatic activity of LpxT. nih.govresearchgate.net |
| PmrA | Response regulator of the PmrA/PmrB two-component system. nih.govfrontiersin.org | When phosphorylated, activates the transcription of pmrR. researchgate.netfrontiersin.org |
| PmrB | Sensor kinase of the PmrA/PmrB two-component system. nih.govfrontiersin.org | Senses environmental signals like high Fe³⁺ and activates PmrA. mdpi.comresearchgate.net |
| EptA | Phosphoethanolamine transferase. nih.govresearchgate.net | Competes with LpxT for the 1-phosphate position of lipid A. researchgate.net |
Regulatory Inputs and Downstream Consequences of PmrR-LpxT Interaction
| Regulatory Input | PmrR Expression | LpxT Activity | Consequence for Lipid A | Phenotypic Outcome |
| High Fe³⁺ / Acidic pH | Increased | Inhibited | Reduced 1-pyrophosphorylation; Increased pEtN modification. researchgate.netmdpi.com | Increased resistance to cationic peptides (e.g., polymyxin B); Increased susceptibility to anionic compounds (e.g., deoxycholate). nih.govnih.gov |
| Low Fe³⁺ / Neutral pH | Decreased | Active | Increased 1-pyrophosphorylation. mdpi.comresearchgate.net | Basal level of resistance to anionic compounds. nih.gov |
Immune Recognition of E. Coli Lipid a and Signal Transduction Pathways
E. coli Lipid A as a Potent Activator of the Host Innate Immune System
E. coli lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), is a powerful initiator of the host's innate immune response. nih.gov This response is triggered when lipid A is recognized by the Toll-like receptor 4/myeloid differentiation factor 2 (TLR4/MD-2) complex on the surface of immune cells like macrophages and monocytes, leading to the production of inflammatory cytokines. nih.govfrontiersin.org The canonical hexa-acylated and bis-phosphorylated structure of E. coli lipid A is a key determinant of its strong agonistic activity at the TLR4/MD-2 complex. frontiersin.orgpnas.org
The innate immune system relies on pattern recognition receptors (PRRs) to identify pathogen-associated molecular patterns (PAMPs), and E. coli lipid A is a classic example of a PAMP. frontiersin.org The recognition of lipid A by TLR4/MD-2 initiates a signaling cascade that is crucial for clearing the infection. pnas.org However, this potent activation can also lead to an overzealous inflammatory response, potentially resulting in endotoxic shock. pnas.org
The number and length of acyl chains in the lipid A molecule significantly influence its ability to stimulate the innate immune system. Studies have shown that variations in the acylation pattern of E. coli lipid A can alter its recognition by the TLR4/MD-2 complex. nih.gov For instance, compared to the wild-type hexa-acylated form, penta-acylated, tetra-acylated, and tri-acylated E. coli lipid A variants induce lower levels of cytokines. nih.gov This highlights the structural specificity required for maximal activation of the innate immune response.
Role of Toll-like Receptor 4 (TLR4) and MD-2 Complex in E. coli Lipid A Recognition
The recognition of E. coli lipid A is primarily mediated by the TLR4/MD-2 receptor complex. nih.govfrontiersin.org TLR4 is a member of the Toll-like receptor family, a class of PRRs that play a central role in innate immunity. frontiersin.org MD-2 is a co-receptor that physically associates with TLR4 on the cell surface and is essential for lipid A binding. researchgate.net
The process begins with the extraction of LPS from the bacterial membrane by LPS-binding protein (LBP) in the serum. LBP then facilitates the transfer of LPS to CD14, another co-receptor, which in turn presents the lipid A moiety to the TLR4/MD-2 complex. frontiersin.orgnih.gov This intricate series of events ensures the efficient detection of Gram-negative bacteria by the host's immune system.
Molecular Mechanism of E. coli Lipid A Binding to MD-2 and TLR4 Dimerization
The binding of E. coli lipid A to the TLR4/MD-2 complex is a critical event that triggers downstream signaling. The lipid A molecule inserts into a large hydrophobic pocket within the MD-2 protein. umassmed.edu Specifically, five of the six acyl chains of E. coli lipid A are buried inside this pocket, while the sixth acyl chain is partially exposed on the surface of MD-2. frontiersin.orgnih.govumassmed.edu
This binding event induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization. mdpi.com The exposed acyl chain on MD-2 interacts with a hydrophobic patch on a second TLR4 molecule (TLR4*), facilitating the formation of a stable (TLR4/MD-2)₂ homodimer. umassmed.edu This dimerization brings the intracellular Toll/interleukin-1 receptor (TIR) domains of the two TLR4 molecules into close proximity, creating a scaffold for the recruitment of downstream signaling adaptors. nih.gov The two phosphate (B84403) groups on the E. coli lipid A backbone also play a crucial role by forming ionic interactions with positively charged residues on both TLR4 and MD-2, further stabilizing the complex. umassmed.edumdpi.com
| Component | Interaction Details | Reference |
|---|---|---|
| Lipid A Acyl Chains | Five of the six acyl chains are buried in the hydrophobic pocket of MD-2. The sixth chain is exposed and interacts with TLR4*. | frontiersin.orgnih.govumassmed.edu |
| Lipid A Phosphate Groups | Form ionic bonds with positively charged residues on TLR4 and MD-2, stabilizing the complex. | umassmed.edumdpi.com |
| MD-2 | Contains a large hydrophobic pocket that directly binds the acyl chains of lipid A. | umassmed.edu |
| TLR4 Dimerization | Induced by the binding of lipid A to MD-2, bringing the intracellular TIR domains together. | nih.gov |
Species Specificity in TLR4/MD-2 Recognition of E. coli Lipid A
While E. coli lipid A is a potent activator of both human and murine TLR4/MD-2, there is notable species-specificity in the recognition of other lipid A variants. frontiersin.org These differences are largely attributed to variations in the amino acid sequences of TLR4 and MD-2 between species. frontiersin.orgnih.gov For example, tetra-acylated lipid IVa, a precursor of E. coli lipid A, acts as an antagonist for human TLR4/MD-2 but an agonist for the mouse complex. mdpi.com This is due to differences in how the respective MD-2 proteins accommodate the lipid A structure. mdpi.commdpi.com In human MD-2, lipid IVa binds in a manner that prevents TLR4 dimerization, whereas in mouse MD-2, it can induce an active dimeric complex. mdpi.com These species-specific responses are critical considerations when extrapolating research findings from animal models to human immunology. frontiersin.org
Downstream Signaling Pathways Activated by E. coli Lipid A
Upon dimerization of the TLR4/MD-2 complex, two principal downstream signaling pathways are initiated: the MyD88-dependent pathway and the TRIF-dependent pathway. frontiersin.orgnih.gov These pathways ultimately lead to the activation of transcription factors that orchestrate the innate immune response.
MyD88-Dependent Signaling Pathway Induction by E. coli Lipid A
The MyD88-dependent pathway is considered the primary and rapid response to E. coli lipid A. frontiersin.orgaai.org Following TLR4 dimerization at the cell surface, the TIR domain of TLR4 recruits the adaptor protein TIRAP (also known as Mal), which in turn recruits MyD88 (myeloid differentiation primary response 88). frontiersin.orgnih.gov
The formation of this complex initiates a signaling cascade involving the recruitment and activation of IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). aai.orgaai.org This ultimately leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). aai.org Activated NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are hallmarks of the early inflammatory response. frontiersin.orgnih.gov Studies have shown that E. coli LPS is a potent inducer of this pathway, leading to high levels of TNF-α. nih.govasm.org
TRIF-Dependent Signaling Pathway Activation by E. coli Lipid A
In addition to the MyD88-dependent pathway, E. coli lipid A also activates the TRIF-dependent pathway. This pathway is initiated after the internalization of the TLR4/MD-2 complex into endosomes, a process that can be dependent on CD14. frontiersin.orgnih.govpnas.org
Once internalized, the TLR4 complex recruits a different set of adaptor proteins: TRAM (TRIF-related adaptor molecule) and TRIF (TIR-domain-containing adapter-inducing interferon-β). nih.govnih.gov Activation of the TRIF pathway leads to the phosphorylation and activation of the transcription factor IRF3 (interferon regulatory factor 3). nih.govaai.org Activated IRF3 translocates to the nucleus and drives the expression of type I interferons (IFN-α/β) and other IFN-inducible genes, such as RANTES and IP-10. aai.orgnih.gov This pathway also contributes to a later phase of NF-κB activation. nih.gov While the MyD88 pathway is associated with a strong pro-inflammatory response, the TRIF pathway is crucial for antiviral responses and for modulating the adaptive immune response. nih.gov E. coli LPS is known to activate both the MyD88- and TRIF-dependent pathways. mdpi.com
| Feature | MyD88-Dependent Pathway | TRIF-Dependent Pathway | Reference |
|---|---|---|---|
| Initiation Site | Cell Surface | Endosome | frontiersin.orgnih.gov |
| Adaptor Proteins | TIRAP, MyD88 | TRAM, TRIF | nih.govnih.gov |
| Key Transcription Factors | NF-κB, MAPKs | IRF3, late NF-κB | nih.govaai.org |
| Primary Gene Products | Pro-inflammatory cytokines (TNF-α, IL-6) | Type I interferons (IFN-α/β), IFN-inducible genes (RANTES, IP-10) | frontiersin.orgnih.gov |
| Activation by E. coli Lipid A | Potent activation | Activated | mdpi.comnih.gov |
Activation of Transcription Factors (e.g., NF-κB, IRF3) by E. coli Lipid A Signaling
The binding of E. coli lipid A to the Toll-like receptor 4 (TLR4)-myeloid differentiation factor 2 (MD-2) complex triggers two principal downstream signaling pathways, leading to the activation of distinct sets of transcription factors. frontiersin.orgnih.gov These pathways are the MyD88-dependent pathway and the TRIF-dependent pathway.
The MyD88-dependent pathway is initiated at the cell surface immediately following the dimerization of the TLR4/MD-2 complex. frontiersin.orgfrontiersin.org This dimerization creates a scaffold for the recruitment of intracellular adaptor proteins. The Toll-interleukin 1 receptor (TIR) domains of the TLR4 receptors recruit the adaptor protein TIRAP (also known as Mal), which in turn recruits Myeloid differentiation primary response 88 (MyD88). frontiersin.orgnih.gov This leads to the formation of a "Myddosome" complex, which activates a kinase cascade involving IRAK4, IRAK1, and TRAF6. nih.gov Ultimately, this cascade results in the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), freeing the transcription factor Nuclear Factor-kappa B (NF-κB) to translocate to the nucleus. oup.com This is often referred to as the "early phase" of NF-κB activation. nih.gov
The TRIF-dependent pathway is engaged following the internalization of the LPS-TLR4 complex into endosomes. frontiersin.org This pathway involves a different set of adaptor proteins: TRIF-related adaptor molecule (TRAM) and TIR-domain-containing adapter-inducing interferon-β (TRIF). frontiersin.orgnih.gov TRAM recruits TRIF to the endosomal TLR4 complex. nih.gov TRIF then acts as a platform to activate two distinct downstream branches. One branch leads to the "late phase" activation of NF-κB. frontiersin.org The other, more prominent, branch activates TANK-binding kinase 1 (TBK1), which phosphorylates and activates Interferon Regulatory Factor 3 (IRF3). nih.govoup.comroyalsocietypublishing.org Activated IRF3 forms a dimer and translocates to the nucleus, where it drives the expression of type I interferons, such as IFN-β. nih.govoup.com
Hexa-acylated lipid A from E. coli is a potent agonist that robustly activates both pathways, leading to strong phosphorylation of both IκBα and IRF3 and subsequent activation of NF-κB and IRF3. oup.comfrontiersin.org
| Pathway | Location | Key Adaptor Proteins | Primary Transcription Factor(s) Activated |
| MyD88-dependent | Cell Surface | TIRAP, MyD88 | NF-κB (early phase) |
| TRIF-dependent | Endosome | TRAM, TRIF | IRF3, NF-κB (late phase) |
Induction of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by E. coli Lipid A
The activation of transcription factors, particularly NF-κB, by E. coli lipid A directly translates into a rapid and robust transcriptional program, leading to the synthesis and secretion of numerous pro-inflammatory cytokines. frontiersin.orgnih.gov Among the most prominent of these are Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
The MyD88-dependent pathway is considered the primary driver for the induction of many classic pro-inflammatory cytokines, including TNF-α and IL-6. nih.gov Upon translocation to the nucleus, activated NF-κB binds to specific promoter regions of genes encoding these cytokines, initiating their transcription. researchgate.net
Studies using various immune cell types, such as macrophage cell lines (RAW 264.7) and primary bone marrow-derived dendritic cells, have consistently demonstrated that E. coli LPS and its purified lipid A are potent inducers of TNF-α and IL-6 secretion. nih.govmdpi.com The response is typically dose-dependent, with detectable cytokine release occurring at LPS concentrations as low as picomolar to nanomolar ranges. mdpi.commdpi.com The chemical structure of lipid A is a critical determinant of its immunostimulatory activity; the hexa-acylated form found in E. coli is a particularly powerful inducer of these cytokines compared to under-acylated variants. frontiersin.orgaai.org
Table: Cytokine Induction by E. coli Lipid A/LPS in Macrophage Models The following table summarizes representative findings on cytokine induction. EC50 values represent the concentration required to elicit 50% of the maximal response.
| Cell Line | Stimulant | Cytokine Measured | Key Finding | Reference |
| RAW 264.7 | E. coli LPS | TNF-α | Dose-dependent increase in TNF-α secretion. | nih.govmdpi.com |
| RAW 264.7 | E. coli LPS | IL-6 | Dose-dependent increase in IL-6 secretion after 24h. | nih.gov |
| THP-1 | E. coli LPS | TNF-α | Potent induction of TNF-α. | royalsocietypublishing.org |
| Murine Peritoneal Macrophages | E. coli LPS | TNF-α, IL-6, IL-1β | Strong induction of multiple pro-inflammatory cytokines. | aai.org |
Role of Accessory Proteins (LBP, CD14) in LPS/E. coli Lipid A Transfer
The efficient recognition of E. coli lipid A by the TLR4/MD-2 complex, especially at the low concentrations often encountered during the initial stages of an infection, is critically dependent on a cascade of accessory proteins. The two most important are Lipopolysaccharide-Binding Protein (LBP) and CD14. frontiersin.orgmdpi.com
Lipopolysaccharide-Binding Protein (LBP) is a soluble acute-phase protein produced by the liver that circulates in the plasma. taylorandfrancis.com Its primary function is to act as a lipid transfer protein. LBP recognizes and binds to the lipid A moiety of LPS within bacterial membranes or LPS aggregates (micelles). taylorandfrancis.com It then extracts single LPS molecules (monomers) from these structures. mdpi.com
CD14 exists in two forms: a membrane-bound form (mCD14) anchored to the surface of myeloid cells like macrophages and monocytes via a glycosylphosphatidylinositol (GPI) anchor, and a soluble form (sCD14) in the blood. frontiersin.org LBP facilitates the transfer of the LPS monomer to CD14. frontiersin.orgjci.org
The CD14 molecule, now loaded with LPS, acts as a co-receptor. It presents the LPS monomer to the TLR4/MD-2 receptor complex, effectively "loading" the lipid A into the hydrophobic binding pocket of MD-2. frontiersin.orgmdpi.com This LBP-CD14-mediated transfer dramatically enhances the sensitivity of the host cell to LPS, lowering the concentration required to trigger a response by up to 1,000-fold. While LBP and CD14 are crucial for this high-sensitivity response, at very high concentrations, LPS can activate TLR4 independently of this system, albeit less efficiently. taylorandfrancis.com
The LPS Transfer Cascade:
Extraction: LBP binds to LPS aggregates or bacterial membranes and extracts LPS monomers.
Transfer to CD14: LBP transfers the LPS monomer to either mCD14 on a cell surface or sCD14 in the plasma. frontiersin.org
Presentation to TLR4/MD-2: The LPS-CD14 complex interacts with TLR4/MD-2, loading the lipid A into MD-2 and initiating signaling. mdpi.com
Internalization Mechanisms of E. coli Lipid A and TLR4 Complexes
Following initial activation at the plasma membrane, the entire LPS-TLR4/MD-2 complex is internalized into the cell. This relocalization is not a mechanism for signal termination but rather a critical step for initiating the second wave of signaling via the TRIF-dependent pathway. frontiersin.orgnih.gov
The internalization process can occur through several routes, with the best-characterized being dependent on the accessory protein CD14. frontiersin.orgresearchgate.net
CD14-Dependent Internalization: After transferring LPS to TLR4/MD-2, CD14 remains associated with the complex and orchestrates its uptake. The primary route for this is macropinocytosis . researchgate.net This CD14-controlled internalization is essential for delivering the TLR4 complex to endosomes, where it can engage the TRAM and TRIF adaptors to activate IRF3 and induce type I interferons. frontiersin.orgresearchgate.net Studies in CD14-deficient macrophages have shown that while the initial MyD88-dependent response (like early NF-κB activation) may occur, the TRIF-dependent response is severely impaired due to the failure of TLR4 internalization. frontiersin.orgresearchgate.net
CD14-Independent Internalization: Evidence also suggests that TLR4 can be internalized without the aid of CD14, particularly under conditions of high LPS concentration or when LPS is presented in a different context, such as within liposomes. researchgate.net This alternative pathway may involve clathrin-mediated endocytosis . researchgate.net Interestingly, this route has been shown to lead to IRF3 activation and the production of certain chemokines (like RANTES) without a corresponding strong induction of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net Phagocytosis of whole Gram-negative bacteria like E. coli also represents a mechanism for delivering the LPS-TLR4 complex to intracellular compartments, triggering TRIF-dependent signaling. researchgate.net
| Internalization Route | Dependence on CD14 | Primary Mechanism | Consequence |
| Canonical Pathway | Dependent | Macropinocytosis | TRIF-dependent signaling (IRF3 and late NF-κB activation) |
| Alternative Pathway | Independent | Clathrin-mediated endocytosis | TRIF-dependent signaling (may be biased away from pro-inflammatory cytokines) |
Structure Activity Relationships Sar of E. Coli Lipid a
Influence of Acyl Chain Number and Length on E. coli Lipid A Immunomodulatory Activity
The number and length of acyl chains attached to the diglucosamine backbone of E. coli Lipid A are critical determinants of its immunomodulatory properties. The precise arrangement of these fatty acid chains dictates how the molecule fits into the hydrophobic pocket of the MD-2 co-receptor, which in turn governs the activation of TLR4 signaling. researchgate.netnih.gov
The canonical Lipid A from E. coli is a hexa-acylated, bis-phosphorylated molecule and is recognized as a potent agonist of the TLR4/MD-2 complex in most mammalian species. frontiersin.orgfrontiersin.orgpnas.org Its structure typically consists of a β(1→6)-linked diglucosamine disaccharide backbone phosphorylated at the 1- and 4'-positions. mdpi.combeilstein-journals.org This backbone is acylated with four (R)-3-hydroxymyristate (C14) chains at positions 2, 3, 2', and 3'. The hydroxyl groups of the 2'- and 3'-acyl chains are further esterified with a laurate (C12) and a myristate (C14), respectively, resulting in a total of six acyl chains. frontiersin.orgnih.gov
The strong agonistic activity of hexa-acylated E. coli Lipid A is attributed to its specific interaction with the TLR4-MD-2 receptor complex. frontiersin.org Crystallographic studies have revealed that upon binding, five of the six acyl chains are buried deep within the hydrophobic pocket of MD-2. frontiersin.orgbeilstein-journals.org The sixth acyl chain (specifically the R2 chain) is partially exposed on the surface of MD-2. frontiersin.orgcsic.es This exposed chain, along with the Phe126 loop of MD-2, creates a hydrophobic interface that is essential for the homodimerization of two TLR4/MD-2/LPS complexes, a critical step for initiating downstream intracellular signaling cascades. beilstein-journals.orgfrontiersin.org This dimerization leads to a robust inflammatory response, characterized by the production of pro-inflammatory cytokines. frontiersin.orgnih.gov Fatty acyl chain lengths of C12 to C14, as found in E. coli Lipid A, are considered optimal for this bioactivity. asm.org
Lipid IVa is a tetra-acylated biosynthetic precursor of E. coli Lipid A. frontiersin.orgmdpi.com It lacks the two secondary acyl chains found in the mature hexa-acylated form. nih.gov This structural difference results in a dramatic change in its biological activity, particularly in a species-specific manner. In humans, Lipid IVa acts as a TLR4 antagonist, meaning it can bind to the receptor complex but fails to trigger a signal, and can block the action of potent agonists like hexa-acylated Lipid A. frontiersin.orgbeilstein-journals.orgmdpi.comaai.org
The antagonistic activity of Lipid IVa in the human system is due to the way it binds to the hMD-2 pocket. All four of its acyl chains are fully accommodated within the hydrophobic cavity of MD-2. frontiersin.orgbeilstein-journals.orgfrontiersin.org This mode of binding does not create the necessary surface for receptor dimerization, thus preventing the activation of TLR4. frontiersin.orgfrontiersin.org In contrast, Lipid IVa acts as a weak agonist for murine TLR4, highlighting key structural differences between the human and mouse TLR4/MD-2 complexes that dictate ligand recognition. frontiersin.orgmdpi.comrcsb.org
Penta-acylated Lipid A, which lacks one of the secondary acyl chains, is also found in E. coli, often as a result of mutations in the genes responsible for the late acylation steps, such as lpxM (also known as msbB). frontiersin.orgmdpi.comasm.org This form of Lipid A is generally considered a weaker agonist of TLR4 compared to its hexa-acylated counterpart. researchgate.netpnas.orgnih.gov
Studies using E. coli mutants that predominantly produce penta-acylated Lipid A have shown a reduced capacity to activate NF-κB and induce the production of pro-inflammatory cytokines like TNF-α. frontiersin.orgmdpi.com The reduced number of acyl chains alters the fit and interaction with the MD-2 binding pocket, leading to less efficient TLR4 dimerization and consequently, attenuated downstream signaling. pnas.orgnih.gov For example, LPS from an E. coli msbB mutant, which is penta-acylated, is a weak TLR4 agonist. asm.org This demonstrates that the presence of all six acyl chains is crucial for the maximal endotoxic activity of E. coli Lipid A. frontiersin.org
Table 1: Influence of Acyl Chain Number on E. coli Lipid A Activity
| Lipid A Variant | Number of Acyl Chains | Typical Activity on Human TLR4 | Reference |
|---|---|---|---|
| Hexa-acylated Lipid A | 6 | Strong Agonist | frontiersin.org, nih.gov, beilstein-journals.org |
| Penta-acylated Lipid A | 5 | Weak Agonist | frontiersin.org, nih.gov, pnas.org |
| Tetra-acylated Lipid IVa | 4 | Antagonist | frontiersin.org, nih.gov, mdpi.com |
Tetra-acylated Lipid IVa as a TLR4 Antagonist
Impact of Phosphate (B84403) Group Charge and Position on E. coli Lipid A TLR4 Activation
The phosphate groups at the 1- and 4'-positions of the E. coli Lipid A diglucosamine backbone are fundamental for its potent immunostimulatory activity. Their negative charge and specific positioning are critical for the initial binding to the TLR4/MD-2 complex and subsequent receptor activation. pnas.orgbeilstein-journals.org
The two phosphate groups on canonical E. coli Lipid A are essential for its strong agonistic function. frontiersin.orgbeilstein-journals.orgnih.gov These negatively charged groups form crucial ionic interactions with positively charged amino acid residues, such as lysine (B10760008) and arginine, located at the rim of the MD-2 binding pocket and on the surface of the TLR4 molecule itself. csic.esfrontiersin.org These electrostatic interactions are vital for correctly orienting and stabilizing the Lipid A molecule within the receptor complex, a prerequisite for the conformational changes that lead to dimerization and signaling. frontiersin.orgcsic.es The structural integrity of E. coli Lipid A, including its two phosphate groups and six acyl chains, is critical for the complete activation of human TLR4/MD-2. pnas.org
Modification or removal of one of the phosphate groups significantly alters the biological activity of Lipid A. Monophosphoryl Lipid A (MPLA), which typically lacks the phosphate group at the 1-position, is a well-characterized example. mdpi.combeilstein-journals.org The removal of this phosphate group can be achieved enzymatically, for instance, by the phosphatase LpxE. mdpi.comresearchgate.net
Table 2: Effect of Phosphorylation State on E. coli Lipid A Activity
| Lipid A Variant | Phosphorylation | Typical Activity on Human TLR4 | Reference |
|---|---|---|---|
| Canonical Lipid A | 1, 4'-bisphosphate | Strong Agonist | frontiersin.org, pnas.org |
| Monophosphoryl Lipid A (MPLA) | 4'-monophosphate | Weak Agonist | mdpi.com, mdpi.com, researchgate.net |
| 1-phosphorylated Lipid A | 1-monophosphate | Weak Agonist (more stimulatory than 4'-MPLA) | asm.org |
Importance of 1- and 4'-Phosphate Groups in E. coli Lipid A
Combinatorial Structural Diversification of E. coli Lipid A and Resulting Bioactivity
The canonical hexa-acylated, bis-phosphorylated structure of Escherichia coli lipid A is a powerful activator of the innate immune system. nih.gov However, its potent bioactivity, which can lead to endotoxic shock, has driven research into creating structurally diverse analogs with modulated functions. wikipedia.orggoogle.com A key strategy in this endeavor is the combinatorial engineering of the lipid A biosynthetic pathway in E. coli. This approach involves the expression of various lipid A-modifying enzymes, either individually or in combination, to generate a library of distinct lipid A structures. pnas.orgnih.gov
By introducing plasmids containing genes for lipid A-modifying enzymes into E. coli strains, researchers can create an array of strains that produce structurally diverse lipid A species. pnas.org These enzymes can alter the number and length of acyl chains, as well as the phosphorylation state of the lipid A molecule. google.comnih.gov For example, enzymes such as PagL and LpxR act as deacylases, removing acyl chains, while PagP functions as an acyltransferase, adding a palmitate chain. nih.gov Similarly, enzymes like LpxE and LpxF can remove phosphate groups. google.com
This combinatorial approach has successfully generated a spectrum of bioactive lipid A variants. pnas.org The resulting engineered bacterial strains, or the purified lipopolysaccharide (LPS) and lipid A from them, exhibit a wide range of biological activities, from potent agonism to antagonism of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex. pnas.orgnih.gov This diversification allows for the generation of molecules with tailored immunostimulatory properties, demonstrating that combinatorial engineering can be exploited to create novel molecules for potential use as vaccine adjuvants or therapeutics. nih.gov
The bioactivity of these engineered lipid A variants is typically assessed using in vitro assays, such as those measuring the activation of human THP-1 monocytes or the induction of specific cytokines. pnas.org The results reveal that even subtle modifications to the lipid A structure can lead to significant changes in the induced immune response, yielding cytokine profiles that are not always predictable from existing knowledge of TLR4-lipid A interactions. nih.gov This highlights the utility of combinatorial diversification for exploring the full landscape of lipid A bioactivity.
Table 1: Bioactivity of Engineered E. coli Lipid A Variants This interactive table summarizes the effects of specific enzymatic modifications on the bioactivity of E. coli lipid A.
| Modifying Enzyme(s) | Structural Change | Resulting Bioactivity | Reference |
|---|---|---|---|
| LpxL & LpxM | Addition of secondary lauroyl and myristoyl chains to Lipid IVA | Creation of canonical hexa-acylated Lipid A, a potent TLR4 agonist. | nih.gov |
| PagL | Deacylation (removal of an acyl chain) | Reduced TLR4 stimulation, creating hypo-acylated forms. | nih.gov |
| LpxR | Deacylation at the 3' position | Reduced TLR4 stimulation. | nih.gov |
| PagP | Addition of a palmitate (C16:0) chain | Creation of a hepta-acylated structure with altered TLR4 signaling. | nih.gov |
| LpxE / LpxF | Dephosphorylation (removal of a phosphate group) | Creation of monophosphoryl lipid A (MPL), which has reduced toxicity and preferentially induces TRIF-mediated signaling. | pnas.orgnih.govnih.gov |
Correlation between E. coli Lipid A Structure and Host Immune Response Modulation
The interaction between E. coli lipid A and the host immune system is exquisitely sensitive to the molecule's chemical structure. nih.gov Subtle variations in its composition can dramatically alter the nature and intensity of the immune response, shifting its activity from a potent agonist to a weak agonist or even an antagonist of the TLR4/MD-2 receptor complex. nih.govmdpi.com The key structural determinants of bioactivity are the acylation pattern (the number, length, and position of fatty acid chains) and the phosphorylation state of the glucosamine (B1671600) disaccharide backbone. nih.govfrontiersin.org
Acylation Pattern: The number of acyl chains is a critical factor. The canonical hexa-acylated lipid A of E. coli, with six fatty acid chains, is a powerful agonist for both human and mouse TLR4, inducing a robust inflammatory response. nih.govfrontiersin.org This structure binds effectively to the MD-2 co-receptor, causing it to undergo a conformational change that promotes the dimerization of the TLR4/MD-2 complex, the key event for initiating intracellular signaling. mdpi.com Specifically, five of the six acyl chains are accommodated within the hydrophobic pocket of MD-2, while the sixth chain interacts with a hydrophobic surface on an adjacent TLR4 molecule, facilitating dimerization. mdpi.com
In contrast, underacylated forms of lipid A exhibit markedly different activities.
Penta-acylated lipid A , lacking one acyl chain, is a weaker agonist compared to the hexa-acylated form. nih.gov
Tetra-acylated lipid A , such as the biosynthetic precursor Lipid IVA, acts as an antagonist for human TLR4 while remaining a weak agonist for murine TLR4. nih.govfrontiersin.orgbiomolther.org In the human system, all four acyl chains of the antagonist are fully contained within the hydrophobic pocket of MD-2, which is insufficient to induce the conformational changes necessary for TLR4 dimerization and signaling. mdpi.combeilstein-journals.org
The length of the acyl chains also modulates the immune response. The typical C12-C14 chain lengths found in E. coli are associated with potent activity. nih.govfrontiersin.org
Phosphorylation State: The two phosphate groups on the glucosamine backbone, at the 1 and 4' positions, are crucial for strong agonistic activity. nih.govbiomolther.org These negatively charged groups engage in electrostatic interactions with positively charged residues in both TLR4 and MD-2, stabilizing the receptor complex. biomolther.org The removal of one of these phosphate groups significantly dampens the endotoxic activity. Monophosphoryl lipid A (MPLA), which lacks the 1-phosphate group, is a well-known example. mdpi.com MPLA is a less toxic, weak TLR4 agonist that preferentially activates the TRIF-dependent signaling pathway over the highly inflammatory MyD88-dependent pathway, making it a successful vaccine adjuvant. pnas.orgnih.govnih.gov
Therefore, the specific structure of lipid A dictates its fit within the MD-2 binding pocket and its ability to induce TLR4 dimerization, thereby controlling the activation and nature of the downstream immune signaling cascades. mdpi.comacs.org
Table 2: Correlation of E. coli Lipid A Structure with Immune Response This interactive table details how specific structural features of E. coli lipid A and its precursors correlate with their activity on the human TLR4/MD-2 complex.
| Lipid A Variant | Key Structural Feature(s) | Host Immune Response (Human) | Reference |
|---|---|---|---|
| Hexa-acylated Lipid A | 6 acyl chains, 2 phosphate groups | Potent Agonist (strong pro-inflammatory signaling via MyD88 and TRIF pathways) | nih.govnih.govfrontiersin.org |
| Penta-acylated Lipid A | 5 acyl chains, 2 phosphate groups | Weak Agonist | nih.gov |
| Lipid IVA (Tetra-acylated) | 4 acyl chains, 2 phosphate groups | Antagonist (binds MD-2 but prevents TLR4 dimerization and signaling) | nih.govmdpi.comfrontiersin.orgbiomolther.org |
| Monophosphoryl Lipid A (MPLA) | 6 acyl chains (typically), 1 phosphate group | Weak Agonist (reduced toxicity, biases signaling towards the TRIF pathway) | pnas.orgnih.govmdpi.com |
| Lipid X | Monosaccharide precursor, 2 acyl chains, 1 phosphate group | No affinity for the TLR4 receptor. | biomolther.org |
E. Coli Lipid a in Host Pathogen Interaction Dynamics
Modulation and Evasion of Host Immune Response by E. coli Lipid A Variants
Escherichia coli has the ability to modify the structure of its lipid A, the bioactive component of lipopolysaccharide (LPS), to alter and evade the host's immune response. nih.govfrontiersin.orgnih.gov These structural variations can significantly impact the interaction with the host's Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex, which is the primary sensor for lipid A. frontiersin.orgnih.govpnas.org The typical hexa-acylated and diphosphorylated lipid A of E. coli is a powerful agonist of the TLR4/MD-2 complex, leading to a strong pro-inflammatory response. pnas.orgasm.org However, alterations in the number and length of acyl chains, as well as modifications to the phosphate (B84403) groups, can generate lipid A variants with reduced or even antagonistic activity. pnas.orgasm.orgwikipedia.org
For instance, the removal of acyl chains to produce underacylated lipid A, such as tetra-acylated forms, can act as an antagonist to TLR4 signaling, thereby dampening the immune response. pnas.orgwikipedia.org This modulation is a key strategy for pathogenic bacteria to evade immune surveillance. wikipedia.org Enzymes such as PagL can remove an acyl chain, resulting in a deacylated lipid A that induces significantly less activation of the transcription factor NF-κB, a key regulator of inflammation. frontiersin.orgnih.gov Conversely, some modifications, like the addition of a palmitate group by PagP, can increase resistance to cationic antimicrobial peptides. mdpi.com
Furthermore, modifications to the phosphate groups of lipid A, such as the addition of phosphoethanolamine or 4-amino-4-deoxy-L-arabinose, can reduce the net negative charge of the LPS molecule. beilstein-journals.org This change can also contribute to immune evasion by hindering the binding of lipid A to the TLR4/MD-2 complex and increasing resistance to antimicrobial peptides. nih.govnih.gov The ability of E. coli to generate this heterogeneity in its lipid A structure allows it to adapt to different host environments and modulate the host's immune response to its advantage. nih.govoup.com
Table 1: Effects of E. coli Lipid A Structural Modifications on Immune Response
| Modification | Enzyme(s) Involved | Effect on Lipid A Structure | Impact on Host Immune Response |
| Deacylation | PagL | Removal of a 3-hydroxymyristate chain. frontiersin.orgnih.gov | Reduced NF-κB activation. frontiersin.orgnih.gov |
| Palmitoylation | PagP | Addition of a palmitate chain. mdpi.com | Increased resistance to cationic antimicrobial peptides. mdpi.com |
| Phosphate Modification | ArnT | Addition of 4-amino-4-deoxy-L-arabinose. nih.gov | Increased resistance to polymyxin (B74138) B and other cationic antimicrobial peptides. nih.gov |
| Phosphate Modification | - | Addition of phosphoethanolamine. nih.govbeilstein-journals.org | Increased resistance to antimicrobial peptides. nih.gov |
| Myristoylation | MsbB (LpxM) | Addition of a myristoyl group. mdpi.comnih.gov | Essential for full pro-inflammatory response; its absence reduces virulence. asm.orgnih.govnih.gov |
Contribution of E. coli Lipid A to Bacterial Virulence and Pathogenesis
The structure of E. coli lipid A is a significant determinant of the bacterium's virulence and its ability to cause disease. asm.orgnih.gov The canonical hexa-acylated lipid A is a potent activator of the host's innate immune system, and while this response is crucial for clearing infection, an excessive reaction can lead to sepsis and shock. wikipedia.org Pathogenic E. coli can manipulate its lipid A structure to navigate the host's defenses and establish infection. asm.orgnih.gov
A key example of lipid A's role in virulence is demonstrated by mutations in the genes responsible for its biosynthesis. A mutation in the msbB gene, which is responsible for adding the final myristoyl acyl chain to lipid A, results in a penta-acylated lipid A. asm.orgnih.govnih.gov This altered lipid A has a significantly reduced capacity to stimulate human immune cells. asm.orgnih.gov Consequently, E. coli strains with a mutated msbB gene exhibit a notable decrease in virulence in animal models. asm.orgnih.govnih.gov This reduced virulence is linked to several factors, including increased susceptibility to phagocytosis and a diminished ability to induce a strong inflammatory response. asm.orgnih.gov
The acylation pattern of lipid A is therefore critical for pathogenesis. The presence of six acyl chains is optimal for triggering a robust inflammatory response via TLR4. pnas.org Pathogenic bacteria that can alter this acylation pattern can effectively dampen the host immune response, allowing for bacterial dissemination and the establishment of a chronic infection. wikipedia.org The Pho regulon, which responds to environmental phosphate levels, has also been implicated in modifying lipid A and influencing virulence attributes such as resistance to serum and antimicrobial peptides. researchgate.net
Role of E. coli Outer Membrane Vesicles (OMVs) in Lipid A Delivery and Immune Activation
Escherichia coli releases outer membrane vesicles (OMVs), which are spherical, bilayered nanostructures derived from its outer membrane. frontiersin.org These vesicles are composed of various bacterial components, including proteins, nucleic acids, and, crucially, lipopolysaccharide (LPS) with its lipid A moiety. asm.orgfrontiersin.orgresearchgate.net OMVs serve as a key mechanism for delivering lipid A and other pathogen-associated molecular patterns (PAMPs) to host cells, thereby triggering an immune response at a distance from the bacterium itself. asm.orgfrontiersin.org
Upon release, OMVs can interact with and be taken up by host immune cells through processes like endocytosis. asm.orgresearchgate.net The lipid A carried by OMVs engages with the TLR4/MD-2 receptor complex on the surface of these cells, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. asm.orgresearchgate.netoup.com This activation of the innate immune system is a critical aspect of the host's defense against Gram-negative bacterial infections. oup.com
The delivery of lipid A via OMVs can also activate intracellular immune pathways. Once inside the host cell cytoplasm, lipid A can be detected by caspases-4/5 in humans (caspase-11 in mice), leading to a form of inflammatory cell death known as pyroptosis. asm.orgresearchgate.net OMVs can also be engineered to modulate their immunogenicity. For instance, OMVs derived from E. coli strains with mutations in lipid A biosynthesis, such as an msbB mutant, have reduced endotoxic activity and are being explored as vaccine platforms. frontiersin.orgpnas.org
E. coli Lipid A Interaction with Host Defense Peptides
Host defense peptides (HDPs), also known as antimicrobial peptides, are a crucial component of the innate immune system, providing a first line of defense against invading pathogens like E. coli. oup.comfrontiersin.org These cationic and amphipathic peptides can directly kill bacteria, often by disrupting their cell membranes. oup.commdpi.com The initial interaction between HDPs and Gram-negative bacteria often involves binding to the anionic LPS on the outer membrane. mdpi.com
The structure of E. coli lipid A can influence the effectiveness of HDPs. The negatively charged phosphate groups on lipid A are a primary target for the cationic HDPs. mdpi.com However, E. coli can modify its lipid A to reduce this negative charge, for example, by adding positively charged moieties like 4-amino-4-deoxy-L-arabinose. nih.gov This alteration can confer resistance to certain HDPs, such as polymyxin B, by weakening the electrostatic attraction. nih.gov
Interestingly, the interaction between HDPs and lipid A is multifaceted. Besides direct killing, the binding of HDPs to lipid A can neutralize its endotoxic activity, thereby preventing an excessive inflammatory response. nih.gov However, the composition of lipid A can affect this immunomodulatory role. nih.gov For example, a reduction in the number of phosphate groups on lipid A has been shown to decrease the ability of some HDPs to suppress LPS-induced inflammation. nih.gov Some HDPs, like polymyxin B1, have been observed to aggregate in the lipid A region of the outer membrane with a limited tendency to insert into the lipid A tails, while readily inserting into the inner membrane. plos.orgfrontiersin.org This suggests distinct interaction mechanisms with the different membranes of E. coli. plos.org
Advanced Research Methodologies for E. Coli Lipid a Analysis
Mass Spectrometry-Based Techniques for E. coli Lipid A Structural Elucidation
Mass spectrometry (MS) stands as a cornerstone for the structural analysis of E. coli Lipid A, offering unparalleled sensitivity and structural detail. acs.org Various MS techniques are employed to determine the molecular weight, fatty acid composition, and phosphorylation state of Lipid A species.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for E. coli Lipid A
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for separating and identifying different Lipid A species from complex mixtures. pnas.org This technique allows for the resolution of heterogeneous Lipid A populations, which can vary in their acylation and phosphorylation patterns. researchgate.net
In a typical LC-MS/MS workflow, a total lipid extract from E. coli is subjected to normal-phase liquid chromatography to separate the different Lipid A precursors and variants. pnas.org The eluting molecules are then ionized, typically using electrospray ionization, and analyzed by a mass spectrometer. Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the parent ions, providing detailed structural information. For instance, the fragmentation patterns can reveal the identity and position of the fatty acyl chains attached to the glucosamine (B1671600) backbone. pnas.orgresearchgate.net
A key application of LC-MS/MS is the identification of specific Lipid A precursors in genetic mutants of E. coli. For example, in a mutant lacking the lpxB gene, which is involved in the condensation of two monosaccharide precursors, a significant accumulation of 2,3-diacylglucosamine 1-phosphate (lipid X) can be detected. pnas.org The identity of this accumulated precursor can be unequivocally confirmed by its characteristic mass-to-charge ratio (m/z) and its specific fragmentation pattern in MS/MS analysis. pnas.org
Table 1: Key Findings from LC-MS/MS Analysis of E. coli Lipid A Mutants
| E. coli Mutant | Accumulated Precursor | Observed m/z ([M-H]⁻) | Key Structural Information |
| atlpxb-1 | 2,3-diacylglucosamine 1-phosphate (Lipid X) | 710.43 | Confirms the role of LpxB in disaccharide formation. pnas.org |
| atkdta-1 | Lipid IVA | Not specified | Indicates a block in the addition of Kdo residues to Lipid IVA. pnas.org |
This level of detailed structural analysis is crucial for dissecting the intricate biosynthetic pathway of Lipid A in E. coli.
Electrospray Ionization Mass Spectrometry (ESI/MS) in E. coli Lipid A Research
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules like Lipid A. nih.govmdpi.com ESI-MS can be used to determine the molecular weight of intact Lipid A species with high accuracy. mdpi.com When coupled with tandem mass spectrometry (ESI-MS/MS), it provides extensive structural information, including the number and type of fatty acids and the phosphorylation pattern. nih.gov
One of the significant advantages of ESI-MS is its ability to analyze complex mixtures of Lipid A without prior separation. nih.gov This allows for the rapid profiling of Lipid A species from different bacterial strains or growth conditions. For example, ESI-MS has been instrumental in characterizing the structural modifications of Lipid A in engineered E. coli strains. nih.govmdpi.com By expressing heterologous enzymes that modify Lipid A, researchers can create novel Lipid A structures with altered biological activities. ESI-MS is then used to confirm the expected structural changes, such as dephosphorylation or altered acylation. nih.gov
Multiple-stage mass analysis (MSn) in an ion trap mass spectrometer can provide even more detailed structural information. nih.gov By sequentially fragmenting the Lipid A molecule, it is possible to deduce the precise location of each fatty acid substituent. nih.gov
Table 2: Characterization of Engineered E. coli Lipid A by ESI-MS
| Engineered Modification | Key ESI-MS Finding | Significance |
| Expression of lpxE | Detection of monophosphoryl Lipid A (MPLA) | Confirms the removal of the 1-phosphate group. mdpi.com |
| Deletion of lpxM | Detection of penta-acylated Lipid A | Confirms the absence of a secondary acyl chain. mdpi.com |
| Co-expression of lpxE and deletion of lpxM | Detection of penta-acylated MPLA | Demonstrates the feasibility of producing novel Lipid A adjuvants. mdpi.com |
ESI-MS has proven to be an indispensable tool for both the fundamental study of Lipid A biosynthesis and the development of novel Lipid A-based therapeutics and vaccine adjuvants.
Direct Analysis in Real Time/Time-of-Flight Mass Spectrometry (DART-TOF-MS) for E. coli Lipid A
Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal sample preparation. vcu.eduresearchgate.net When coupled with a time-of-flight (TOF) mass spectrometer, DART-MS offers high-throughput analysis with excellent mass accuracy. nih.gov
In the context of E. coli Lipid A analysis, DART-TOF-MS has been explored for the rapid detection of bacterial endotoxins. nih.gov This technique can directly detect specific fatty acids from intact E. coli cells, providing a chemical signature that can be used for bacterial identification. vcu.edu The process involves the in-situ thermal hydrolysis and methylation of fatty acids from the bacterial membrane, which are then ionized and detected by the mass spectrometer. researchgate.net
While DART-TOF-MS is a powerful tool for rapid screening, it typically provides information on the fatty acid composition rather than the intact Lipid A structure. vcu.edu However, its speed and ease of use make it a valuable technique for applications where high-throughput screening is required, such as in clinical diagnostics or environmental monitoring. researchgate.netnih.gov
Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS) of E. coli Lipid A
Matrix-Assisted Laser Desorption Ionization (MALDI) mass spectrometry is another soft ionization technique widely used for the analysis of large biomolecules, including Lipid A. nih.govresearchgate.net In MALDI-MS, the analyte is co-crystallized with a matrix compound that absorbs energy from a laser, leading to the desorption and ionization of the analyte molecules. nih.gov This technique is particularly useful for determining the molecular weight distribution of Lipid A species in a sample. researchgate.net
The choice of matrix is critical in MALDI-MS analysis of Lipid A, as it can significantly influence the ionization efficiency and the observed mass spectrum. nih.gov Different matrices can yield varying relative intensities of mono- and di-phosphorylated forms of Lipid A, highlighting the importance of method optimization for accurate structural assignment. nih.gov
MALDI-MS has been successfully applied to the rapid detection of colistin (B93849) resistance in E. coli. researchgate.netasm.org Colistin resistance is often associated with the modification of Lipid A with phosphoethanolamine (pEtN) or L-aminoarabinose (L-Ara4N). nih.gov These modifications can be readily detected by MALDI-MS as specific mass shifts in the Lipid A spectrum. researchgate.netasm.org
Table 3: MALDI-MS Detection of Lipid A Modifications in Colistin-Resistant E. coli
| Modification | Mass Shift (Da) | Observed m/z |
| Phosphoethanolamine (pEtN) | +123 | 1919.2 |
| L-aminoarabinose (L-Ara4N) | +131 | 1927.2 |
| Native Lipid A | N/A | 1796.2 |
The development of rapid MALDI-MS-based assays, such as the MALDIxin test, allows for the high-throughput screening of clinical isolates for colistin resistance, providing critical information for patient management. researchgate.net
Quantitative Modeling of E. coli Lipid A Biosynthesis Pathways
Quantitative modeling provides a systems-level understanding of the complex network of enzymatic reactions involved in E. coli Lipid A biosynthesis. plos.orgnih.gov By integrating experimental data into a computational framework, these models can simulate the flux through the pathway, predict the effects of genetic perturbations, and identify key regulatory nodes. plos.orguel.ac.uk
A complete pathway model for Lipid A biosynthesis in E. coli has been developed, encompassing the nine enzyme-catalyzed steps of the Raetz pathway. plos.orgnih.gov This model accounts for the regulation of the pathway, which primarily occurs through the controlled degradation of the LpxC and WaaA enzymes. plos.org The model can accurately reproduce the observed rate of Lipid A production and is consistent with experimental findings from various studies on Lipid A biosynthesis. plos.org
One of the key insights from these models is the identification of LpxK as a critical control point in the pathway. nih.govuel.ac.uk The model predicts that inhibiting LpxK would lead to the accumulation of its substrate, a cytotoxic Lipid A disaccharide, making LpxK an attractive target for the development of new antibiotics. nih.govuel.ac.uk Furthermore, the model suggests that the degradation of LpxC is signaled by the levels of the LpxK substrate, providing a feedback mechanism to maintain homeostasis in the pathway. uel.ac.uk
Quantitative models are not only valuable for understanding the fundamental biology of Lipid A biosynthesis but also serve as a powerful tool for metabolic engineering efforts aimed at producing modified Lipid A structures.
Genetic and Metabolic Engineering Approaches for E. coli Lipid A Research
Genetic and metabolic engineering techniques have revolutionized the study of E. coli Lipid A, enabling the production of tailored Lipid A molecules with desired immunological properties. pnas.orgnih.gov These approaches involve the targeted modification of genes in the Lipid A biosynthetic pathway to alter the final structure of the molecule. mdpi.com
A common strategy is to delete or overexpress genes encoding enzymes that add or remove specific chemical moieties from the Lipid A structure. For example, deleting the lpxM gene results in the production of a penta-acylated Lipid A, which is less toxic than the wild-type hexa-acylated form. mdpi.com Similarly, expressing the lpxE gene from Francisella novicida in E. coli leads to the removal of the 1-phosphate group, generating monophosphoryl Lipid A (MPLA), a potent vaccine adjuvant. mdpi.comresearchgate.net
By combining these genetic modifications, it is possible to create E. coli strains that produce a variety of novel Lipid A structures. pnas.org For instance, an E. coli mutant with a deletion in lpxM and expressing lpxE produces a penta-acylated MPLA. mdpi.com These engineered strains serve as valuable tools for studying the structure-activity relationship of Lipid A and for the industrial production of Lipid A-based immunomodulators. nih.govresearchgate.net
Table 4: Examples of Engineered E. coli Strains for Modified Lipid A Production
| Genetic Modification | Resulting Lipid A Structure | Potential Application |
| Deletion of lpxM | Penta-acylated Lipid A | Reduced toxicity immunomodulator. mdpi.com |
| Expression of lpxE | Monophosphoryl Lipid A (MPLA) | Vaccine adjuvant. mdpi.comresearchgate.net |
| Deletion of lpxT and eptA | Homogeneous bis-phosphorylated Lipid A | Platform for combinatorial engineering. pnas.org |
| Deletion of pagP and lpxT | Minimized side products for MPLA production | Improved yield of MPLA. nih.gov |
These advanced research methodologies, from high-resolution mass spectrometry to sophisticated computational modeling and precise genetic engineering, have provided unprecedented insights into the complex world of E. coli Lipid A. They continue to be instrumental in unraveling the fundamental biology of this essential molecule and in harnessing its potential for the development of new medicines.
Structural Biology of E. coli Lipid A Biosynthetic Enzymes (e.g., X-ray Crystallography of LpxB)
The biosynthesis of Lipid A in Escherichia coli is a critical pathway involving a series of enzymatic steps, making the enzymes involved prime targets for novel antibiotic development. nih.govnih.gov Understanding the three-dimensional structures of these enzymes provides invaluable insights into their catalytic mechanisms and facilitates rational drug design. A key enzyme in this pathway is the lipid A disaccharide synthase, LpxB, which catalyzes the formation of the β-1′,6-glycosidic bond to create the disaccharide backbone of lipid A. nih.govnih.gov
X-ray crystallography has been successfully employed to solve the structure of a soluble and catalytically active form of E. coli LpxB. osti.govnih.gov The structural data reveals that LpxB belongs to the glycosyltransferase-B (GT-B) family fold. osti.govresearchgate.net A remarkable feature of its structure is a highly intertwined, C-terminally swapped dimer, where each monomer consists of four domains. osti.govnih.gov LpxB is classified as a peripheral membrane protein, and its structure shows clusters of hydrophobic residues that are believed to facilitate its association with the membrane or the capture of its lipid substrates. nih.govnih.gov
The determination of the LpxB crystal structure with its product, uridine (B1682114) diphosphate (B83284) (UDP), bound in the active site has allowed for the identification of key catalytic residues. nih.gov This detailed structural information provides a foundation for understanding its mechanism of action at the molecular level. nih.gov As a member of the Carbohydrate-Active enZYmes (CAZy) database family GT19, the structural elucidation of LpxB offers a template for studying other orthologs in this family. nih.gov
Table 1: Structural and Functional Characteristics of E. coli LpxB
| Feature | Description | Reference |
|---|---|---|
| Enzyme Function | Catalyzes the formation of the lipid A disaccharide from UDP-2,3-diacylglucosamine and 2,3-diacylglucosamine-1-phosphate. | nih.gov |
| Enzyme Family | Glycosyltransferase-B (GT-B) Superfamily. | osti.govnih.gov |
| CAZy Family | GT19. | nih.gov |
| Quaternary Structure | Highly intertwined, C-terminally swapped dimer. | osti.govresearchgate.net |
| Cellular Localization | Peripheral membrane protein associated with the cytoplasmic membrane. | nih.gov |
| Key Structural Insights | Identification of the active site with bound product (UDP) and hydrophobic clusters for membrane interaction. | nih.gov |
Lipidomics for Comprehensive E. coli Lipid Analysis
Lipidomics, the large-scale study of the complete lipid profile (lipidome) within a cell or organism, has emerged as a powerful methodology for analyzing the complex lipid composition of Escherichia coli. researchgate.netresearchgate.net This approach utilizes advanced analytical techniques, primarily mass spectrometry (MS), to identify and quantify the vast array of lipid species. nih.govresearchgate.net The E. coli lipidome is primarily composed of several major glycerophospholipid classes: phosphatidylethanolamines (PE), phosphatidylglycerols (PG), and cardiolipins (CL). nih.gov
Modern lipidomics workflows for E. coli often employ ultra-high-performance liquid chromatography (UHPLC) coupled to tandem mass spectrometry (MS/MS). researchgate.netfrontiersin.org This combination allows for the separation of complex lipid mixtures and their sensitive detection and structural characterization. Both untargeted and targeted lipidomics strategies are utilized. frontiersin.org Untargeted lipidomics provides a broad snapshot, identifying global changes in the lipidome in response to various conditions, such as different growth phases or environmental stress. researchgate.netfrontiersin.org For instance, studies have shown that during the transition from exponential to stationary growth phases, E. coli modifies its lipid composition, including an increase in cyclopropane-containing fatty acids. nih.govntu.edu.sgacs.org
Targeted lipidomics is then used to precisely quantify specific lipids of interest that were identified in the initial untargeted screen. frontiersin.org These advanced methodologies have not only confirmed the known major lipid components but have also led to the discovery of novel minor lipids. nih.gov For example, the application of negative-ion electrospray ionization mass spectrometry to fractionated E. coli lipid extracts led to the identification of a previously unknown lipid, phosphatidylserylglutamate (PSE). nih.gov Such comprehensive analyses provide detailed insights into how E. coli remodels its membranes to adapt and survive under diverse conditions. researchgate.netresearchgate.net
Table 2: Relative Abundance of Major Glycerophospholipid Classes in E. coli This interactive table summarizes typical compositions found in E. coli under standard laboratory growth conditions as determined by lipidomic analyses.
| Lipid Class | Abbreviation | Relative Abundance (mol %) | Primary Function | Reference |
|---|---|---|---|---|
| Phosphatidylethanolamine (B1630911) | PE | 69 - 77% | Major structural component of the cell membrane. | researchgate.netnih.gov |
| Phosphatidylglycerol | PG | 21 - 29% | Important for membrane charge balance and as a precursor for other lipids. | researchgate.netnih.gov |
| Cardiolipin | CL | Variable | Localizes to cell poles; involved in stress response and membrane curvature. | researchgate.netacs.org |
| Lysophosphatidylethanolamine | LPE | 1 - 2% | Precursor and breakdown product of PE. | nih.gov |
Biotechnological and Therapeutic Applications of E. Coli Lipid a Research Focus
Development of Modified E. coli Lipid A as Vaccine Adjuvants
The potent immunostimulatory properties of lipid A, the active component of lipopolysaccharide (LPS), have made it a focal point of research for vaccine development. While wild-type E. coli lipid A is highly toxic, advances in metabolic and combinatorial engineering have enabled the production of modified, less toxic variants that retain desirable adjuvant qualities. These engineered molecules can enhance and direct the immune response to co-administered antigens, representing a significant step forward in modern vaccine technology.
Engineering E. coli for Monophosphoryl Lipid A (MPLA/EcML) Production
Monophosphoryl Lipid A (MPLA) is a detoxified derivative of lipid A that has been successfully used as a potent and safe adjuvant in human vaccines. nih.gov Traditionally, its production involves complex and costly chemical extraction and modification from the LPS of bacteria like Salmonella minnesota. nih.govx-mol.net To overcome these limitations, researchers have engineered Escherichia coli to directly synthesize MPLA, a product referred to as EcML (E. coli-produced monophosphoryl lipid A). x-mol.netresearchgate.net
This bioengineering approach involves precise genetic modifications to the lipid A biosynthetic pathway in E. coli. A key strategy is the expression of the lipid A 1-phosphatase enzyme, encoded by the lpxE gene from organisms like Francisella novicida. mdpi.com This enzyme removes the phosphate (B84403) group at the 1-position of the lipid A glucosamine (B1671600) disaccharide backbone, a critical modification for reducing endotoxicity. mdpi.comgoogle.com
Further refinements involve altering the acylation pattern of the lipid A. For instance, deleting the lpxM gene, which encodes a late acyltransferase that adds a secondary myristoyl chain, results in a penta-acylated MPLA structure instead of the typical hexa-acylated form. mdpi.comgoogle.com Researchers have developed several E. coli strains, such as HW001 (producing hexa-acylated MPLA) and HW002 (producing penta-acylated MPLA), by integrating lpxE into the chromosome and deleting lpxM in the case of HW002. mdpi.com Another engineered strain, KHSC0055, was developed to constitutively produce EcML without the need for inducers, simplifying industrial-scale production. nih.govresearchgate.net This was achieved by engineering the peptidoglycan and outer membrane biosynthetic pathways. researchgate.net The resulting EcML has been shown to stimulate the immune system to generate antigen-specific antibodies, with efficacy comparable to commercially available MPLA, but with significantly reduced production time and cost. x-mol.netkorea.ac.kr
Table 1: Examples of Engineered E. coli Strains for MPLA Production
| Strain | Parent Strain | Key Genetic Modifications | Produced Lipid A Variant | Reference |
|---|---|---|---|---|
| HW001 | E. coli W3110 | Integration of Francisella novicida lpxE gene into the chromosome. | Hexa-acylated Monophosphoryl Lipid A (MPLA) | mdpi.com |
| HW002 | HW001 | Deletion of the lpxM gene. | Penta-acylated Monophosphoryl Lipid A (P-MPLA) | mdpi.com |
| KHSC0055 | E. coli | Engineering of peptidoglycan and outer membrane biosynthetic pathways for constitutive expression. | E. coli-produced Monophosphoryl Lipid A (EcML) | nih.govresearchgate.net |
Combinatorial Engineering of E. coli Lipid A for Diverse Immunostimulatory Variants
Beyond producing a single type of modified lipid A, combinatorial engineering has been employed to generate a diverse library of E. coli strains, each producing a unique lipid A structure. nih.govnih.govgoogle.com This approach leverages the natural diversity of lipid A-modifying enzymes found in various bacterial species. By expressing different combinations of these enzymes in E. coli, researchers can create a spectrum of lipid A variants with distinct bioactivities. nih.govgoogle.com
The enzymes used in this strategy include those that alter acylation patterns (e.g., PagP, LpxL), remove phosphate groups (e.g., LpxE), or deacylate the molecule (e.g., PagL). nih.govgoogle.com This combinatorial expression results in an array of strains with structurally diverse lipid A molecules on their surface. nih.gov These variants exhibit a range of Toll-like receptor 4 (TLR4) agonist activities, leading to differential induction of cytokines. nih.govnih.gov This fine-tuning of the immune response is highly valuable; for example, whereas wild-type E. coli LPS triggers a strong pro-inflammatory response, some engineered variants can preferentially induce less inflammatory signaling pathways. nih.govnih.gov
This platform demonstrates how combinatorial engineering can be used to generate a wide array of immunostimulatory molecules. nih.gov These engineered lipid A variants can be used as adjuvants in purified form or as part of whole-cell vaccines, with studies showing that immunization with these engineered lipid A/antigen emulsions can elicit robust antibody responses in animal models. nih.govnih.gov
E. coli Lipid A Biosynthesis Pathway as a Target for Antimicrobial Drug Development
The biosynthesis of lipid A, known as the Raetz pathway, is indispensable for the viability of most Gram-negative bacteria, including E. coli. researchgate.netnih.govpnas.org This pathway produces the lipid A moiety, which anchors LPS in the outer membrane and is crucial for maintaining the structural integrity of the bacterial cell. nih.govpnas.org Because the pathway is both essential and highly conserved among Gram-negative pathogens, and absent in humans, its enzymes are considered prime targets for the development of new antibiotics. researchgate.netnih.govpnas.orgnih.gov
Enzyme Targets in the E. coli Lipid A Raetz Pathway (e.g., LpxC, LpxA, LpxK, LpxH)
The Raetz pathway consists of nine enzyme-catalyzed steps in E. coli. nih.govpnas.org The first six enzymes are essential for bacterial viability, making them attractive targets for novel antibacterial agents. researchgate.netnih.gov
LpxC (UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase) : LpxC is arguably the most promising target within the pathway. researchgate.netrsc.org It catalyzes the second reaction and the first committed, irreversible step in lipid A biosynthesis. rsc.orgbiomolther.orgnih.gov Inhibition of LpxC is lethal to the bacterium, and the enzyme has no close homologues in mammalian cells, increasing its potential as a selective target. rsc.orgnih.gov
LpxA (UDP-N-acetylglucosamine acyltransferase) : LpxA catalyzes the very first step of the pathway: the transfer of a hydroxy acyl chain from an acyl carrier protein (ACP) to UDP-N-acetylglucosamine. researchgate.netrsc.orgbiomolther.org Although this reaction is reversible, LpxA is essential for cell growth and has been validated as a viable antibacterial target. rsc.orgbiomolther.org
LpxH (UDP-2,3-diacylglucosamine pyrophosphatase) : LpxH is a peripheral membrane enzyme that catalyzes the fifth step in the pathway. researchgate.netresearchgate.net Recently, it has emerged as a clinically unexploited but viable target for new antibiotics, with novel inhibitor classes showing potent in vivo activity against critical Gram-negative pathogens. pnas.org
LpxK (Tetraacyldisaccharide 4'-kinase) : LpxK is an integral inner membrane protein that catalyzes the phosphorylation of the lipid A disaccharide, a crucial step leading to the formation of lipid IVA. pnas.orgresearchgate.netresearchgate.net As one of the essential enzymes, LpxK is also a key target for antibiotic development. researchgate.netrsc.org
Other essential enzymes in the pathway include LpxB and LpxD, which are also considered potential targets for drug development. researchgate.netresearchgate.net
Table 2: Key Enzyme Targets in the E. coli Raetz Pathway for Antimicrobial Development
| Enzyme | Gene | Function in Pathway | Status as a Target | Example Inhibitor(s) | Reference |
|---|---|---|---|---|---|
| LpxA | lpxA | Catalyzes the first step (O-acylation of UDP-GlcNAc). | Essential, viable target. | - | rsc.orgbiomolther.org |
| LpxC | lpxC | Catalyzes the second, committed step (deacetylation). | Essential, most promising target. | L-161,240, CHIR-090 | nih.govrsc.orgnih.gov |
| LpxD | lpxD | Catalyzes the third step (N-acylation). | Essential. | - | researchgate.netnih.gov |
| LpxH | lpxH | Catalyzes the fifth step (pyrophosphatase). | Essential, clinically unexploited target. | - | pnas.orgresearchgate.net |
| LpxK | lpxK | Catalyzes the sixth step (phosphorylation of disaccharide). | Essential. | - | researchgate.netrsc.org |
Screening for Inhibitors of E. coli Lipid A Biosynthesis
The search for compounds that inhibit the enzymes of the Raetz pathway has involved a variety of screening methodologies. However, developing assays, particularly for high-throughput screening, presents significant challenges. Many of the pathway's enzymes are membrane-associated, making them difficult to purify and assay in vitro. biomolther.org Furthermore, many of the required substrates, such as acylated acyl carrier proteins and radiolabeled precursors, are not commercially available and must be synthesized in the lab. biomolther.org
Despite these hurdles, several screening approaches have been successfully implemented:
Whole-cell assays : One early method involved measuring the incorporation of a radiolabeled sugar, such as galactose, into the complete LPS molecule. biomolther.org A compound that inhibits any step of lipid A synthesis would block this incorporation. This approach led to the discovery of the LpxC inhibitor L-573,655. biomolther.org
Disk diffusion assays : This method is used to test the antibacterial activity of compounds against live bacteria. It was used to evaluate the efficacy of oxazoline (B21484) hydroxamate compounds and led to the identification of potent LpxC inhibitors like CHIR-090. biomolther.orgnih.gov
Enzyme-specific assays : Once a target enzyme is identified, specific assays are developed. For LpxC, this often involves using a radiolabeled substrate and measuring the release of the product. nih.gov
High-throughput screening (HTS) : To screen large compound libraries, HTS assays are necessary. For peptidoglycan biosynthesis, which shares some methodological principles, scintillation proximity assays (SPA) have been developed. asm.orgasm.org In this method, a radiolabeled substrate is incorporated into a product that is then captured by beads coated with a scintillant, generating a signal that can be measured. asm.org Similar principles can be adapted for lipid A pathway screening.
Phage display : This technique has been used to demonstrate that LpxA is a viable antibacterial target, offering an alternative to traditional chemical screening. biomolther.org
These screening efforts have led to the discovery of several promising lead compounds, particularly targeting LpxC. The hydroxamate-containing inhibitor CHIR-090, for example, is a potent, slow, tight-binding inhibitor of E. coli LpxC and shows broad-spectrum activity against a range of Gram-negative pathogens. nih.gov
Q & A
Q. What are the standard methodologies for isolating and characterizing lipid A from E. coli?
Lipid A extraction typically involves hot phenol-water extraction followed by purification via ultracentrifugation or chromatography. Structural characterization employs mass spectrometry (e.g., MALDI-TOF) to analyze acylation patterns and phosphorylation states . For reproducibility, adhere to NIH guidelines for reporting experimental conditions, including growth parameters (temperature, media) that influence lipid A structure .
Q. How do growth conditions (e.g., temperature, pH) affect lipid A structure in E. coli?
E. coli lipid A acylation varies with environmental stress. For example, at 21°C, lipid A may retain a hexa-acylated form, while at 37°C, deacylation via enzymes like LpxR reduces acyl chains, altering endotoxin activity. Experimental design should include temperature-controlled cultures and MALDI-TOF validation to track structural shifts .
Q. What statistical approaches are recommended for analyzing lipid A mass spectrometry data?
Use multivariate analysis (e.g., PCA) to differentiate spectral peaks corresponding to acyl chain variants. Report uncertainties arising from instrument calibration and biological replicates, and apply corrections for multiple comparisons . Raw datasets should be archived in appendices, with processed data in the main text .
Advanced Research Questions
Q. How can conflicting data on lipid A bioactivity be resolved in immunological studies?
Discrepancies often stem from structural heterogeneity (e.g., underacylated vs. fully acylated forms). To address this:
Q. What experimental frameworks are optimal for studying lipid A-host receptor interactions?
Employ a PICOT (Population, Intervention, Comparison, Outcome, Time) approach:
- Population: Human macrophages or TLR4/MD-2 transfected HEK cells.
- Intervention: Titration of synthetic lipid A variants (e.g., tetra- vs. hexa-acylated).
- Comparison: Wild-type vs. receptor-knockout models.
- Outcome: Cytokine profiling (ELISA) and NF-κB activation (luciferase assays).
- Time: Acute (6–24 hr) vs. chronic (48–72 hr) exposure .
Q. How can lipid A research be integrated with multi-omics approaches to study endotoxin tolerance?
Combine lipidomics (LC-MS/MS) with transcriptomics (RNA-seq) and epigenetics (ChIP-seq) to map signaling pathways. For example:
- Correlate lipid A structural motifs with histone modifications at pro-inflammatory genes.
- Use machine learning to identify predictive biomarkers of endotoxin tolerance . Ensure ethical approval for human-derived data and share protocols via platforms like Zenodo .
Methodological Challenges and Solutions
Q. What are the key considerations for ensuring reproducibility in lipid A studies?
- Documentation: Follow NIH preclinical guidelines for detailed methods reporting (e.g., solvent batches, instrument settings) .
- Reagents: Use synthetic lipid A standards (e.g., LA-15-PP for E. coli) to calibrate assays, avoiding natural contaminants .
- Data Transparency: Publish raw spectra and growth curves as supplementary materials .
Q. How should researchers address variability in lipid A extraction yields?
- Optimization: Perform pilot studies comparing extraction solvents (e.g., phenol-chloroform vs. Bligh-Dyer).
- Normalization: Quantify lipid A via phosphate content (colorimetric assays) rather than biomass.
- Troubleshooting: Validate losses using internal standards (e.g., deuterated lipid A) .
Ethical and Reporting Standards
Q. What ethical approvals are required for lipid A research involving human cells?
Studies using primary human cells must comply with institutional review boards (IRBs). Include:
- Informed consent documentation for donor samples.
- Biosafety protocols for endotoxin handling.
- Conflict-of-interest disclosures for synthetic lipid A suppliers .
Q. How should lipid A research questions align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
